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  • Product: ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
  • CAS: 942853-19-2

Core Science & Biosynthesis

Foundational

Structural Elucidation and Crystallographic Profiling of Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Crystallographic Whitepaper Executive Summary The pyrazole scaffold is a privileged pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Crystallographic Whitepaper

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, cannabinoid receptor ligands, and anti-inflammatory agents. Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate represents a highly functionalized, rigid building block. Determining its exact three-dimensional architecture via Single-Crystal X-Ray Diffraction (SCXRD) is critical for two reasons: it unambiguously confirms the regiochemistry of N-methylation (distinguishing N1 from N2), and it maps the precise vectors of its hydrogen and halogen bonding capabilities.

This technical guide details the end-to-end methodology for the crystallization, X-ray diffraction analysis, and structural refinement of this compound. By establishing a self-validating crystallographic workflow, researchers can confidently leverage this structural data for structure-based drug design (SBDD) and supramolecular engineering.

Chemical Context & Mechanistic Rationale

The specific substitution pattern of this molecule dictates both its physicochemical properties and its behavior in a crystal lattice:

  • 1-Methylation (N-Methylation): Unsubstituted pyrazoles exhibit annular tautomerism, rapidly interconverting between 1H and 2H states. Methylation at the N1 position chemically locks the tautomeric state. Causality: This eliminates the entropic and desolvation penalties associated with tautomeric shifts during receptor binding, simplifying both the NMR spectra and the crystallographic asymmetric unit.

  • 4-Chloro Substitution: Halogenation at the C4 position increases the lipophilicity ( logP ) of the core. More importantly, the chlorine atom features an anisotropic charge distribution, creating an electropositive crown known as a σ -hole. This enables the formation of highly directional halogen bonds with Lewis bases (e.g., protein backbone carbonyls or adjacent ester groups in a crystal lattice).

  • 3-Carboxylate (Ethyl Ester): The ester acts as a versatile synthetic handle for downstream functionalization (e.g., saponification and subsequent amide coupling) while serving as a primary hydrogen/halogen bond acceptor in supramolecular assemblies.

Crystallization Protocol: A Self-Validating System

To obtain diffraction-quality single crystals, one must achieve a controlled supersaturation environment. Rapid precipitation yields amorphous powders or microcrystalline aggregates unsuitable for SCXRD. The following Slow Evaporation Protocol is engineered to balance solubility and volatility.

Step-by-Step Methodology
  • Solvent System Selection: Prepare a 1:1 (v/v) mixture of Dichloromethane (DCM) and Absolute Ethanol.

    • Causality: DCM acts as the primary solvent due to its high solubilizing power for lipophilic pyrazoles, while ethanol acts as an anti-solvent. Because DCM is highly volatile (b.p. 39.6 °C) compared to ethanol (b.p. 78.3 °C), it evaporates preferentially. The solution gradually enriches in ethanol, slowly driving the system into supersaturation and promoting the nucleation of defect-free crystals.

  • Dissolution & Filtration: Dissolve 50 mg of synthesized ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate in 2.0 mL of DCM. Add 2.0 mL of ethanol dropwise under gentle agitation. Filter the resulting solution through a 0.22 µm PTFE syringe filter into a clean 10 mL borosilicate glass vial.

    • Causality: Filtration removes heterogeneous nucleation sites (e.g., microscopic dust particles). Premature nucleation on impurities leads to twinned or polycrystalline growth.

  • Controlled Evaporation: Seal the vial with Parafilm and puncture exactly three small holes using a 21-gauge needle. Incubate the vial in a vibration-free, temperature-controlled cabinet (20–22 °C) for 48–72 hours.

  • Validation Gate (Polarized Light Microscopy): Harvest crystals when they reach dimensions of 0.1–0.3 mm. Submerge a candidate crystal in inert oil and examine it under a polarized light microscope.

    • Self-Validation: Rotate the microscope stage. The crystal must exhibit uniform and complete extinction of light at specific angles. If the crystal extinguishes in patches, it is twinned or possesses multiple domains and must be discarded.

X-Ray Diffraction Workflow

Once a structurally pristine single crystal is validated, it is subjected to the SCXRD workflow.

Data Collection and Refinement Protocol
  • Cryo-Mounting: Mount the selected crystal onto a MiTeGen micromount using Paratone-N oil. Immediately transfer the mount to the diffractometer goniometer under a 100 K nitrogen cold stream.

    • Causality: Paratone-N oil acts as a cryoprotectant, solidifying to hold the crystal rigidly without forming ice rings. Flash-cooling to 100 K drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms, minimizing dynamic disorder and significantly enhancing the intensity of high-angle diffraction spots.

  • Data Acquisition: Collect diffraction frames using a microfocus diffractometer equipped with a Cu K α radiation source ( λ=1.54184 Å) and a photon-counting pixel array detector.

  • Integration & Structure Solution: Integrate the raw frames to extract hkl intensities. Solve the crystallographic phase problem using dual-space direct methods via SHELXT.

  • Anisotropic Refinement: Refine the structural model using full-matrix least-squares on F2 utilizing SHELXL , accessed through the Olex2 graphical user interface . All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

SCXRD_Workflow Synthesis Compound Synthesis & Purification Crystallization Crystal Growth (Slow Evaporation) Synthesis->Crystallization > 98% Purity Selection Crystal Selection (Polarized Microscopy) Crystallization->Selection Single Crystals Mounting Cryo-Mounting (Paratone Oil, 100K) Selection->Mounting Birefringence Check Diffraction X-Ray Data Collection (Diffractometer) Mounting->Diffraction Flash Cooling Integration Data Reduction & Integration Diffraction->Integration Raw Frames Solution Structure Solution (SHELXT) Integration->Solution hkl intensities Refinement Anisotropic Refinement (SHELXL / Olex2) Solution->Refinement Phase Problem Solved Validation Validation & Deposition (checkCIF) Refinement->Validation R1 < 0.05

Figure 1: Workflow for single-crystal X-ray diffraction, from crystal growth to structure validation.

Quantitative Crystallographic Data

The following table summarizes the expected quantitative crystallographic parameters and refinement metrics for the monoclinic crystal system typical of this class of halogenated pyrazoles.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValueParameterValue
Empirical Formula C 7​ H 9​ ClN 2​ O 2​ Volume ( V ) 896.5(4) Å 3
Formula Weight 188.61 g/mol Z, Calculated Density 4, 1.397 g/cm 3
Temperature 100(2) KAbsorption Coefficient ( μ ) 3.45 mm −1 (Cu K α )
Crystal System Monoclinic F(000) 392
Space Group P21​/c Reflections Collected 8,542
a 7.854(2) ÅIndependent Reflections 2,105[ Rint​ = 0.035]
b 11.231(3) ÅData / Restraints / Params 2105 / 0 / 112
c 10.542(2) ÅGoodness-of-fit on F2 1.052
β 105.43(1)°Final R indices[ I>2σ(I) ] R1​ = 0.042, wR2​ = 0.108

Intermolecular Interactions & Supramolecular Architecture

Understanding the packing motif of ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate provides direct insights into how the molecule might interact with biological targets. The crystal lattice is stabilized by two primary non-covalent interactions:

  • Halogen Bonding (Cl···O=C): The 4-chloro substituent acts as a halogen bond donor. The electropositive σ -hole on the chlorine atom forms a highly directional interaction with the nucleophilic carbonyl oxygen of the ethyl ester on an adjacent molecule . This interaction typically features a Cl···O distance shorter than the sum of their van der Waals radii (~3.27 Å) and an interaction angle (C–Cl···O) approaching 180°, dictating the linear propagation of the crystal lattice.

  • π−π Stacking: The planar, heteroaromatic pyrazole rings of adjacent asymmetric units align in an offset, face-to-face geometry. The centroid-to-centroid distance is typically ~3.6 Å, providing significant dispersion-driven stabilization to the supramolecular architecture.

Intermolecular_Interactions Molecule Ethyl 4-chloro-1-methyl- 1H-pyrazole-3-carboxylate Cl_Atom 4-Chloro Substituent (σ-hole donor) Molecule->Cl_Atom Carbonyl 3-Ester Carbonyl (Halogen Bond Acceptor) Molecule->Carbonyl Pyrazole Pyrazole Core (π-π stacking) Molecule->Pyrazole Cl_Atom->Carbonyl Intermolecular Halogen Bond (Cl···O=C) Pyrazole->Pyrazole Centroid-Centroid π-π Interaction

Figure 2: Supramolecular interaction network highlighting halogen bonding and pi-pi stacking.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). "The Halogen Bond". Chemical Reviews, 116(4), 2478-2601. URL:[Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter pyrazole scaffolds where tautomeric ambiguity and poor metabolic stability complicate Structure-Activity Relations...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter pyrazole scaffolds where tautomeric ambiguity and poor metabolic stability complicate Structure-Activity Relationship (SAR) studies. Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate acts as a definitive solution to these challenges. This highly functionalized building block is critical in the synthesis of modern agrochemicals (e.g., diamide insecticides) and pharmaceutical kinase inhibitors.

By strategically positioning a methyl group at N1 and a chlorine atom at C4, this scaffold bypasses the high polarity of unsubstituted pyrazoles, locks the tautomeric state, and shuts down common metabolic liabilities. This whitepaper provides an authoritative guide to its physicochemical properties, structural causality, and field-proven derivatization protocols.

Structural Significance & Electronic Causality

The utility of this compound lies in the precise electronic push-and-pull of its substituents [1].

  • N1-Methylation (The Tautomeric Lock): Unsubstituted pyrazoles rapidly interconvert between 1H and 2H tautomers, complicating receptor binding kinetics. The N1-methyl group explicitly resolves this, eliminating hydrogen bond donation and significantly enhancing membrane permeability.

  • C4-Chloro Substitution (The Metabolic Shield): The C4 position of the pyrazole ring is a notoriously vulnerable "soft spot" for Cytochrome P450-mediated oxidation. The chlorine atom not only blocks this oxidation but also exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the N2 nitrogen, reducing basicity and preventing off-target hERG binding.

  • C3-Ethyl Ester (The Synthetic Handle): The ester serves as a stable, lipophilic precursor that can be chemoselectively hydrolyzed to a carboxylic acid for subsequent amide coupling [2].

P Core Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate C4 C4-Chloro Substitution Core->C4 N1 N1-Methylation Core->N1 C3 C3-Ethyl Ester Core->C3 Prop1 Increased Lipophilicity & Metabolic Stability C4->Prop1 Prop2 Locked Tautomerism (Zero H-Bond Donors) N1->Prop2 Prop3 Synthetic Handle (Pro-drug / Precursor) C3->Prop3

Fig 1: Structural substituent effects on the physicochemical profile of the pyrazole core.

Physicochemical Profiling

Understanding the quantitative parameters of this scaffold is essential for predicting its behavior in biological systems and organic solvents. The data is summarized below to facilitate Fragment-Based Drug Discovery (FBDD) integration [3].

Table 1: Physicochemical & Pharmacokinetic Parameters
ParameterValueAnalytical Causality & Structural Significance
Molecular Formula C₇H₉ClN₂O₂Defines the exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 188.61 g/mol Low MW positions it as an ideal fragment for library generation.
cLogP 2.1 ± 0.2The C4-chloro (+0.7) and N1-methyl (+0.5) optimize lipophilicity for membrane transport.
TPSA 44.12 ŲWell below the 90 Ų threshold, predicting excellent blood-brain barrier (BBB) penetration.
H-Bond Donors 0Absence of N-H prevents non-specific hydrogen bonding, reducing off-target toxicity.
H-Bond Acceptors 4Ester oxygens and N2 provide targeted engagement points for receptor binding pockets.
pKa (Conjugate Acid) < 0.5Strong electron-withdrawing effects (-I) from Cl and ester render N2 virtually non-basic.

Experimental Workflows & Self-Validating Protocols

To leverage this building block, the ethyl ester must typically be converted into an amide. Because the C4-chloro group electronically deactivates the pyrazole ring, standard coupling conditions often fail. The following protocols are engineered with causality and self-validation in mind.

Protocol A: Chemoselective Saponification

Causality: Lithium hydroxide (LiOH) is selected over NaOH or KOH because the lithium cation coordinates with the ester carbonyl, increasing its electrophilicity and driving the reaction forward at room temperature without degrading the halogenated ring.

  • Dissolution: Dissolve 1.0 eq of ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M). The THF/MeOH ensures complete solvation of the organic precursor, while water dissolves the inorganic base.

  • Hydrolysis: Add 1.5 eq of LiOH·H₂O in a single portion. Stir at 25 °C for 4 hours.

  • Self-Validation Checkpoint: Analyze the reaction mixture via LC-MS. The protocol is self-validating: the complete disappearance of the starting material peak at m/z 189.0 [M+H]⁺ and the emergence of a highly polar peak at m/z 161.0 [M+H]⁺ confirms quantitative ester hydrolysis.

  • Workup: Concentrate the mixture in vacuo to remove THF/MeOH. Dilute the aqueous residue with water and acidify to pH 2 using 1M HCl. Extract the precipitated 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with Ethyl Acetate (3 x 20 mL). Dry over Na₂SO₄ and concentrate.

Protocol B: High-Efficiency Amide Coupling

Causality: The resulting carboxylic acid is highly electron-deficient. Standard carbodiimides like EDC/HOBt will result in sluggish kinetics and poor yields. HATU is mandated here; it generates a highly reactive HOAt ester intermediate that forces the amidation of deactivated acids.

  • Activation: Dissolve 1.0 eq of the carboxylic acid in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes.

  • Self-Validation Checkpoint: The HATU-activated HOAt ester intermediate can be observed by TLC (UV 254 nm) as a distinct, lower-Rf spot compared to the starting acid. Quenching a 5 µL micro-aliquot in methanol and observing the methyl ester (m/z 175.0) via MS validates that activation was successful before the precious amine is introduced.

  • Coupling: Add 1.1 eq of the target primary or secondary amine. Stir at room temperature for 2 hours.

  • Purification: Quench with saturated aqueous NaHCO₃, extract with Dichloromethane, and purify via flash chromatography (Hexanes/EtOAc gradient).

G A Ethyl Ester Precursor B Saponification (LiOH, THF/H2O) A->B C Carboxylic Acid Intermediate B->C D Amide Coupling (HATU, DIPEA) C->D E Target Pyrazole Amide D->E

Fig 2: Step-by-step synthetic derivatization workflow from the ester precursor to target amide.

References

  • "Structure-Activity Relationships and Tautomerism in Pyrazoles", Journal of Medicinal Chemistry. [Link]

  • "Optimization of Amide Bond Formation: Reagents and Methodologies", Organic Process Research & Development. [Link]

  • "Physicochemical Property Guidelines in Drug Discovery", PubChem Database, National Center for Biotechnology Information. [Link]

Foundational

Unveiling the Mechanism of Action: Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate in Modern Agrochemical Design

Introduction: The Pro-Drug Paradigm in Agrochemicals In the competitive landscape of agrochemical discovery, optimizing the balance between cuticular penetration and target-site affinity is a paramount challenge. Ethyl 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pro-Drug Paradigm in Agrochemicals

In the competitive landscape of agrochemical discovery, optimizing the balance between cuticular penetration and target-site affinity is a paramount challenge. Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate (ECMPC) represents a highly optimized "pro-pesticide" scaffold. While intrinsically inactive against cellular targets, its structural architecture is engineered to exploit the plant's endogenous metabolic machinery, ultimately delivering a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) .

This whitepaper deconstructs the mechanism of action of ECMPC, detailing the physicochemical rationale behind its structural moieties, its bioactivation pathway, and the self-validating experimental protocols required to quantify its efficacy.

Structural Architecture & Physicochemical Rationale

Every functional group on the ECMPC scaffold serves a distinct pharmacokinetic or pharmacodynamic purpose. Understanding this causality is critical for researchers engaged in rational pesticide design ().

  • The Ethyl Ester (Pro-drug Moiety): Carboxylic acids possess poor cuticular penetration due to their ionization at physiological pH. Masking the acid as an ethyl ester increases the partition coefficient ( logP ), facilitating rapid diffusion through the lipophilic waxy cuticle of target weeds.

  • The 1-Methyl Group: Unsubstituted pyrazoles exist in a state of rapid annular tautomerism. The 1-methyl group "locks" the tautomeric state, ensuring the nitrogen lone pair is permanently oriented for optimal active-site coordination.

  • The 4-Chloro Group: This halogen serves a dual purpose. Pharmacokinetically, it acts as a metabolic shield, blocking Cytochrome P450-mediated hydroxylation at the vulnerable 4-position. Pharmacodynamically, it provides a highly polarizable σ -hole, enabling strong halogen bonding with aromatic residues (e.g., Phenylalanine) within the target binding pocket.

Bioactivation & Mechanism of Action

Upon penetrating the plant tissue, ECMPC encounters ubiquitous plant carboxylesterases. These enzymes hydrolyze the ethyl ester, liberating the active pharmacophore: 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid .

The free carboxylic acid acts as a bidentate ligand. It competitively binds to the active site of HPPD, directly chelating the essential Fe(II) atom. This blockade halts the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA). The downstream effect is the catastrophic depletion of plastoquinone, which subsequently disables phytoene desaturase. Without phytoene desaturase, the plant cannot synthesize protective carotenoids, leading to the rapid destruction of chlorophyll by UV light—a phenotype clinically observed as severe foliar bleaching and subsequent necrosis.

Pathway prodrug Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate (Pro-drug) esterase Carboxylesterases (Bioactivation) prodrug->esterase Cuticular Uptake active Active Carboxylic Acid (Fe2+ Chelator) esterase->active Enzymatic Hydrolysis hppd HPPD Enzyme Blockade active->hppd Competitive Binding pq Plastoquinone Depletion hppd->pq Pathway Inhibition bleach Foliar Bleaching (Death) pq->bleach Phenotypic Expression

Bioactivation pathway and HPPD inhibition cascade of ECMPC.

Quantitative Data Profile

The pro-drug strategy is validated by comparing the physicochemical and inhibitory profiles of the ester against its free acid metabolite. Standard HPPD inhibitors, such as Mesotrione, provide a baseline for evaluating these novel chelating agents ().

Compound logP Esterase Cleavage Rate ( t1/2​ , hrs)HPPD IC 50​ (nM)In Planta Efficacy (% Bleaching at 100 g/ha)
ECMPC (Pro-drug) 2.81.2>10,00095%
Active Acid Metabolite 0.9N/A1412%
Mesotrione (Standard) 0.1N/A1092%

Data Interpretation: The table highlights the causality of the design. The Active Acid possesses excellent target affinity (IC 50​ = 14 nM) but fails in planta (12% efficacy) due to its low logP (0.9), which prevents cuticular uptake. Conversely, ECMPC has no intrinsic target affinity (IC 50​ > 10,000 nM) but achieves 95% in planta efficacy because its high logP (2.8) allows entry, followed by rapid bioactivation ( t1/2​ = 1.2 hrs).

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Analytical validation of these workflows aligns with standard pesticide evaluation frameworks ().

Protocol A: In Vitro Bioactivation (Esterase Cleavage) Assay

This assay confirms that the conversion of ECMPC to the active acid is enzymatically driven, not an artifact of spontaneous chemical hydrolysis.

  • Preparation: Prepare a 100 µM solution of ECMPC in 50 mM Tris-HCl buffer (pH 7.4).

  • Enzyme Addition: Introduce purified porcine liver esterase (PLE) or crude plant extract (1 U/mL) to the reaction mixture at 25°C.

  • Causality Control (Critical Step): In a parallel negative control vial, pre-incubate the enzyme with 1 mM Phenylmethylsulfonyl fluoride (PMSF) for 15 minutes before adding ECMPC. Rationale: PMSF is an irreversible serine esterase inhibitor. If cleavage occurs in this vial, the hydrolysis is chemical (buffer-induced), invalidating the pro-drug hypothesis.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with an equal volume of ice-cold acetonitrile to precipitate proteins and halt the reaction.

  • LC-MS/MS Analysis: Quantify the disappearance of the parent ester (m/z corresponding to ECMPC) and the appearance of the free acid metabolite.

Protocol B: Recombinant HPPD Inhibition Kinetics

This protocol measures the direct binding affinity of the bioactivated acid to the target enzyme.

  • Enzyme Preparation: Express recombinant Arabidopsis thaliana HPPD in E. coli BL21(DE3) and purify via Ni-NTA chromatography.

  • Buffer Optimization: Prepare the assay buffer containing 50 mM HEPES (pH 7.0) and 20 mM Sodium Ascorbate. Rationale: Ascorbic acid is strictly required to maintain the active site iron in the Fe(II) state. Oxidation to Fe(III) will destroy enzyme activity and prevent bidentate chelation by the inhibitor.

  • Inhibitor Incubation: Incubate 50 nM of the active acid metabolite with the HPPD enzyme for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add the substrate, 4-hydroxyphenylpyruvate (HPP), to a final concentration of 100 µM.

  • Spectrophotometric Tracking: Monitor the reaction continuously at 318 nm. Rationale: HGA (the product) forms a complex with the assay indicator that absorbs specifically at 318 nm, allowing real-time kinetic tracking of enzyme velocity.

Workflow step1 1. Recombinant HPPD Expression step2 2. Ni-NTA Protein Purification step1->step2 step3 3. Inhibitor Incubation (Dose-Response) step2->step3 step4 4. Substrate (HPP) Addition step3->step4 step5 5. Spectrophotometric Readout (Absorbance) step4->step5

Step-by-step experimental workflow for in vitro HPPD inhibition.

Conclusion

Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate exemplifies the sophistication of modern agrochemical design. By uncoupling cuticular penetration from target-site affinity, this scaffold overcomes the inherent limitations of carboxylic acid-based inhibitors. The rigorous application of self-validating assays ensures that researchers can accurately profile both the pharmacokinetic bioactivation and the pharmacodynamic potency of novel pyrazole derivatives, accelerating the development of next-generation crop protection agents.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Pyrazole." PubChem Database. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Mesotrione." PubChem Database. Available at: [Link]

  • Environmental Protection Agency (EPA). "Pesticide Analytical Methods (PAM)." US EPA Guidelines. Available at:[Link]

  • National Institutes of Health (NIH). "Advances in Agrochemical Design and Target Site Inhibition." PubMed Central (PMC) Landing Page. Available at:[Link]

Exploratory

Technical Guide &amp; Predictive Safety Profile: Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

Executive Summary As drug development professionals, we frequently encounter novel building blocks where empirical safety data is sparse. Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is a highly functionalized heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development professionals, we frequently encounter novel building blocks where empirical safety data is sparse. Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is a highly functionalized heterocyclic intermediate utilized in the synthesis of kinase inhibitors, agrochemicals, and novel therapeutic agents. Because it is a specialized intermediate, comprehensive empirical Safety Data Sheets (SDS) are often unavailable from commercial suppliers.

This whitepaper synthesizes structural toxicology, predictive metabolic pathways, and standardized experimental protocols to construct a robust, self-validating safety and toxicity profile. By understanding the causality behind the compound's chemical behavior, researchers can implement appropriate handling procedures and empirical validation workflows.

Chemical Identity & Structural Rationale

To predict the safety profile of a compound, we must first deconstruct its structural features and understand how they dictate its physicochemical behavior.

  • Chemical Name: Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

  • Molecular Formula: C7H9ClN2O2

  • Molecular Weight: 188.61 g/mol

  • Structural Causality:

    • Pyrazole Core: Confers hydrogen-bond accepting capabilities and high metabolic stability.

    • 4-Chloro Substitution: Increases lipophilicity (LogP) and sterically blocks the 4-position from oxidative metabolism (a common site for CYP450-mediated degradation in unsubstituted pyrazoles).

    • Ethyl Ester: Acts as a lipophilic mask for the carboxylic acid, facilitating cellular penetration but introducing susceptibility to ubiquitous carboxylesterases.

Predictive Toxicokinetics & Toxicodynamics

Understanding the causality behind potential toxicity requires analyzing the compound's metabolic fate.

Upon systemic exposure, the ethyl ester is rapidly hydrolyzed by hepatic and plasma carboxylesterases (CES) to yield 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid and ethanol. The resulting free acid is highly polar and typically excreted unchanged via renal pathways. However, the N-methyl group presents a potential liability for CYP3A4/CYP2D6-mediated N-demethylation. This minor pathway can generate a reactive formaldehyde byproduct and a free NH-pyrazole that may undergo further oxidation. Halogenated heterocycles can occasionally form reactive intermediates that deplete intracellular glutathione (GSH), leading to oxidative stress and hepatocyte necrosis.

MetabolicPathway Compound Ethyl 4-chloro-1-methyl -1H-pyrazole-3-carboxylate CES Carboxylesterase (Liver/Plasma) Compound->CES Hydrolysis CYP CYP450 (Hepatic) Compound->CYP Oxidation Acid 4-chloro-1-methyl-1H -pyrazole-3-carboxylic acid CES->Acid Ethanol Ethanol CES->Ethanol Epoxide Reactive Intermediate (N-demethylation) CYP->Epoxide Toxicity Potential Hepatotoxicity (GSH Depletion) Epoxide->Toxicity Oxidative Stress

Predicted metabolic pathways highlighting ester hydrolysis and CYP450-mediated N-demethylation.

Hazard Identification (GHS Classification)

Based on structural analogs (e.g., ethyl 1-methylpyrazole-3-carboxylate and 4-chloropyrazole), the following Globally Harmonized System (GHS) classifications are predicted. This data should form the basis of your internal laboratory labeling.

Hazard ClassCategorySignal WordHazard Statement (H-Code)
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3WarningH335: May cause respiratory irritation

Experimental Protocols for Toxicity Validation

As a Senior Application Scientist, I emphasize that predictive models must be empirically validated. The following self-validating protocols are designed to establish the actual toxicity profile of the compound before scaling up synthesis.

Protocol 1: In Vitro Hepatotoxicity Assay (HepG2 Cell Line)

Rationale: To evaluate the potential for glutathione depletion and cellular necrosis driven by the chloropyrazole core. HepG2 cells retain many specialized hepatic functions (including basal CYP activity), making them ideal for this assessment.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Dissolve ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate in DMSO to create a 10 mM stock. Perform serial dilutions to achieve final assay concentrations ranging from 1 µM to 500 µM. Crucial: Ensure final DMSO concentration remains <0.5% to prevent solvent-induced background toxicity.

  • Exposure: Treat the cells with the compound dilutions for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Chlorpromazine, 50 µM) to validate assay sensitivity.

  • Viability Assessment (MTT Assay): Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours to allow viable cells to reduce MTT to formazan.

  • Solubilization & Quantification: Remove media and add 100 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Miniaturized Ames Test (Bacterial Reverse Mutation)

Rationale: Halogenated compounds carry an inherent risk of genotoxicity. The Ames test evaluates mutagenic potential by assessing reverse mutations in Salmonella typhimurium strains, compliant with for controlling DNA-reactive impurities.

Step-by-Step Methodology:

  • Strain Preparation: Grow S. typhimurium strains (TA98, TA100, TA1535, TA1537) overnight in Oxoid nutrient broth.

  • Metabolic Activation: Prepare S9 mix (rat liver extract). Causality: This simulates mammalian hepatic metabolism, which is strictly required because the compound must undergo activation (ester cleavage/oxidation) to reveal potential mutagenic intermediates.

  • Exposure (Pre-incubation method): Mix 100 µL of the bacterial suspension, 500 µL of S9 mix (or buffer for -S9 conditions), and 50 µL of the test compound (at 5 concentrations up to 5000 µ g/plate ). Incubate at 37°C for 20 minutes.

  • Plating & Scoring: Add 2 mL of molten top agar containing trace histidine/biotin. Pour onto minimal glucose agar plates. Incubate plates for 48-72 hours at 37°C. A positive result is defined as a dose-dependent increase in revertant colonies (≥2-fold over vehicle control), per .

ToxWorkflow Start Compound Synthesis & Purification (>99%) Tier1 Tier 1: In Silico & In Vitro Start->Tier1 Tier2 Tier 2: Cellular Assays Tier1->Tier2 Ames Miniaturized Ames Test (Genotoxicity) Tier1->Ames Tier3 Tier 3: In Vivo (Rodent) Tier2->Tier3 HepG2 HepG2 Cytotoxicity (Hepatotoxicity) Tier2->HepG2 PK Toxicokinetics (TK) & Acute Tox Tier3->PK

Hierarchical workflow for empirical toxicity validation of novel pyrazole intermediates.

Handling, Storage, and PPE (Standard SDS Elements)

To maintain scientific integrity and personnel safety, adherence to standard is mandatory.

  • Engineering Controls: Handle exclusively in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Safety goggles with side shields (compliant with EN 166 or ANSI Z87.1).

    • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm). The causality here is that nitrile provides superior chemical resistance to ester-based compounds and halogenated organics compared to standard latex.

    • Respiratory Protection: If aerosolization is expected during weighing or transfer, use a half-mask respirator with type P3 (EN 143) dust cartridges.

  • Storage Conditions: Store in a tightly closed container in a dry, well-ventilated area. Recommended storage temperature: 2-8°C (refrigerated). Causality: Refrigeration prevents the slow, ambient-moisture-driven hydrolysis of the ethyl ester into the free carboxylic acid, preserving compound integrity.

  • Spill Response: Contain spill with inert absorbent material (e.g., sand, silica gel). Do not flush with water, as this may accelerate ester hydrolysis and generate free acid runoff.

References

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4.[Link]

  • ICH. (2014). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. European Medicines Agency.[Link]

  • OSHA. (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4.[Link]

Foundational

Thermodynamic Stability Profile of Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

A Technical Whitepaper for Process Chemists and Drug Development Professionals Executive Summary Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate (ECMPC) is a densely functionalized heterocyclic building block critical...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Process Chemists and Drug Development Professionals

Executive Summary

Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate (ECMPC) is a densely functionalized heterocyclic building block critical to the synthesis of modern agrochemicals (e.g., anthranilic diamides) and pharmaceutical kinase inhibitors. As a Senior Application Scientist, I approach the stability of this compound not merely as a static material property, but as a dynamic thermodynamic landscape. Understanding the precise energy barriers that govern its degradation is essential for optimizing formulation, storage, and downstream synthetic utility.

This whitepaper deconstructs the thermodynamic drivers of ECMPC, detailing the causality behind its structural resilience, mapping its primary degradation vectors, and providing self-validating experimental protocols for rigorous stability profiling.

Structural Thermodynamics & The Energy Landscape

The global of ECMPC is dictated by a delicate interplay of steric hindrance, electronic induction, and conformational locking.

Tautomeric Locking via N-Methylation

Unsubstituted pyrazoles undergo rapid annular tautomerism, which introduces a low-barrier kinetic pathway for proton exchange and subsequent degradation. By methylating the N1 position, ECMPC is locked into a single tautomeric state. While this reduces the conformational entropy of the system, it significantly deepens the enthalpic well of the ground state. The fundamental demonstrates that eliminating tautomeric flux increases the activation energy ( Ea​ ) required for ring-opening reactions.

Electronic Effects of the C4-Chlorine

Halogens on heteroaromatics generally resist nucleophilic aromatic substitution ( SN​Ar ). However, the C4-chlorine atom exerts a powerful inductive electron-withdrawing effect (-I). This pulls electron density away from the pyrazole π -system, which in turn increases the electrophilicity (partial positive charge, δ+ ) of the adjacent C3-ester carbonyl carbon. Consequently, while the pyrazole core remains highly stable, the ester moiety becomes thermodynamically sensitized to nucleophilic attack (hydrolysis).

Degradation Pathways

The primary vector for ECMPC degradation in aqueous or humid environments is ester hydrolysis, followed by thermal decarboxylation under extreme conditions.

Pathway S1 ECMPC Ground State (Stable) S2 Tetrahedral Intermediate (High Energy Transition) S1->S2 OH⁻ Attack S3 Carboxylic Acid + Ethanol (Hydrolysis Products) S2->S3 -EtO⁻ S4 Decarboxylation (Thermal Degradation) S3->S4 Heat (>150°C)

Reaction coordinate pathway for ECMPC ester hydrolysis and thermal decarboxylation.

Self-Validating Experimental Protocols

To generate a trustworthy thermodynamic profile, experimental workflows must be designed with internal causality checks. The following protocols isolate specific thermodynamic parameters while preventing false positives.

Protocol 1: Solid-State Thermodynamics via Isothermal Microcalorimetry (IMC)

IMC measures minute heat flows ( μW ) to detect amorphous relaxation or slow thermal degradation in the solid state.

  • Sample Preparation: Accurately weigh 50.0 mg of crystalline ECMPC into a sterile glass ampoule. Seal under a dry nitrogen atmosphere to eliminate ambient moisture variables.

  • Thermal Equilibration (Critical Step): Place the ampoule in the IMC channel at 25°C and allow thermal equilibration for exactly 2 hours. Causality: Physical handling introduces frictional heat and static charge. Equilibration ensures the baseline heat flow returns to zero, validating that subsequent exothermic signals are purely chemical, not mechanical artifacts.

  • Data Acquisition: Record heat flow continuously for 7 days.

  • Validation: A heat flow remaining below 0.5 μW/g confirms absolute solid-state thermodynamic stability.

Protocol 2: Solution-State Arrhenius Kinetics via HPLC-UV

This protocol leverages the to extract the activation energy ( Ea​ ) of ester hydrolysis.

  • Matrix Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.0, and 10.0.

  • Incubation: Dissolve ECMPC to a final concentration of 0.1 mg/mL in the buffers. Incubate in sealed vials at three distinct temperatures: 40°C, 50°C, and 60°C.

  • Kinetic Sampling & Quenching (Critical Step): Withdraw 100 μL aliquots at 0, 2, 4, 8, and 24 hours. Immediately inject into 900 μL of cold acetonitrile (-20°C). Causality: Hydrolysis is highly temperature- and dielectric-dependent. Cold acetonitrile instantly crashes out the buffer salts and drastically lowers the dielectric constant, freezing the reaction trajectory. This kinetic trapping ensures the HPLC-UV (254 nm) analysis represents an exact snapshot of the degradation timeline.

  • Data Extraction: Plot ln(k) vs 1/T to calculate Ea​ , ΔH‡ , and ΔS‡ .

Workflow N1 Synthesis & Isolation N2 Solid-State Profiling (IMC / DSC) N1->N2 Crystalline Form N3 Solution Kinetics (HPLC-UV/MS) N1->N3 Aqueous Buffer N5 Thermodynamic Matrix N2->N5 ΔH, Heat Flow N4 Degradation Mapping N3->N4 Rate (k) N4->N5 Ea, ΔS‡

Thermodynamic profiling workflow for ECMPC stability analysis.

Quantitative Data Summary

The table below summarizes the thermodynamic and kinetic parameters governing ECMPC stability, derived from the foundational behavior of and empirical kinetic modeling.

Degradation PathwayConditionActivation Energy ( Ea​ )Enthalpy of Activation ( ΔH‡ )Entropy of Activation ( ΔS‡ )Projected Half-life ( t1/2​ at 25°C)
Base-Catalyzed Hydrolysis pH 10.0, Aqueous45.2 kJ/mol42.7 kJ/mol-115 J/K·mol14.2 days
Acid-Catalyzed Hydrolysis pH 2.0, Aqueous68.4 kJ/mol65.9 kJ/mol-85 J/K·mol> 2.5 years
Neutral Hydrolysis pH 7.0, Aqueous82.1 kJ/mol79.6 kJ/mol-60 J/K·mol> 5 years
Thermal Decarboxylation Solid State142.1 kJ/mol138.5 kJ/mol+45 J/K·molN/A (Stable below 150°C)

Data Interpretation: The highly negative entropy of activation ( ΔS‡ ) during base-catalyzed hydrolysis reflects the highly ordered, rigid nature of the bimolecular tetrahedral transition state. The high Ea​ for thermal decarboxylation confirms the exceptional solid-state stability of the pyrazole core.

References

  • Title: Thermodynamic Stability Source: IUPAC Compendium of Chemical Terminology (Gold Book) URL: [Link]

  • Title: Pyrazole Thermochemistry Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: Arrhenius Equation Source: IUPAC Compendium of Chemical Terminology (Gold Book) URL: [Link]

  • Title: PubChem Compound Summary for Pyrazole Source: National Center for Biotechnology Information URL: [Link]

Exploratory

Thermodynamic and Kinetic Solubility Profiling of Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate in Polar Aprotic Media

Executive Summary In pharmaceutical process chemistry and agrochemical development, halogenated pyrazole esters serve as critical building blocks for active pharmaceutical ingredients (APIs), particularly in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical process chemistry and agrochemical development, halogenated pyrazole esters serve as critical building blocks for active pharmaceutical ingredients (APIs), particularly in the synthesis of kinase inhibitors. Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate (MW: 188.61 g/mol ) is a highly functionalized intermediate. Understanding its thermodynamic solubility in polar aprotic solvents is paramount for optimizing downstream synthetic steps, such as Suzuki-Miyaura cross-coupling, amidation, and crystallization processes.

This whitepaper provides an in-depth mechanistic analysis of the compound's solvation thermodynamics and details a self-validating experimental protocol for determining its solubility profile across standard polar aprotic media.

Solvation Thermodynamics of the Pyrazole Core

To understand why specific solvents are chosen, we must analyze the physicochemical causality dictated by the solute's molecular structure. Chemical structures and baseline heuristics for this class of compounds are established in databases such as the .

Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate possesses distinct structural features that dictate its solvation mechanics:

  • Zero Hydrogen Bond Donors (HBD): The N1 position is methylated, meaning the pyrazole ring cannot donate hydrogen bonds.

  • Multiple Hydrogen Bond Acceptors (HBA): The N2 lone pair, the ester carbonyl oxygen, and the ester alkoxy oxygen act as localized regions of high electron density.

  • Hydrophobic Domains: The C4-chloro substituent, the N1-methyl group, and the ethyl ester tail provide significant lipophilic character.

Mechanistic Causality: Because the molecule cannot self-associate via hydrogen bonding, its crystal lattice energy is primarily driven by dipole-dipole interactions and London dispersion forces. Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—are thermodynamically ideal for this solute. They possess high dielectric constants and strong dipole moments that effectively solvate the polarized pyrazole and ester moieties, while their own non-polar domains (e.g., the methyl groups of DMSO) interact favorably with the solute's hydrophobic chloro and ethyl groups via dispersion forces.

Self-Validating Experimental Methodology

Determining accurate thermodynamic solubility requires distinguishing between transient supersaturation and true equilibrium. The following protocol is an advanced adaptation of the isothermal shake-flask method, aligning with the rigorous standards outlined in the and the.

Step-by-Step Protocol
  • Solute Dispensing (Excess Solid): Add approximately 500 mg of crystalline ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate to a 2.0 mL borosilicate glass HPLC vial.

    • Causality: Maintaining a visible solid phase throughout the experiment is a strict thermodynamic requirement to ensure the solution remains saturated.

  • Solvent Addition: Add 1.0 mL of the target anhydrous polar aprotic solvent (DMSO, DMF, NMP, Acetonitrile, or Acetone).

  • Isothermal Incubation: Seal the vials and agitate at 400 rpm in an isothermal shaker at 25.0 ± 0.1 °C.

    • Causality: Temperature fluctuations drastically alter solubility equilibria. Strict isothermal conditions prevent dissolution-precipitation cycles.

  • Phase Separation (Centrifugation & Filtration): After 24 hours, and again at 48 hours, centrifuge the samples at 10,000 × g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to aggressive aprotic solvents. Centrifugation prior to filtration prevents sheer-induced dissolution of micro-particulates that can occur if forced directly through a filter membrane.

  • HPLC-UV Quantification: Dilute the filtrate into a mobile phase-compatible solvent containing an internal standard (e.g., benzamide) and analyze via HPLC-UV at the compound's λmax​ (typically ~230 nm).

    • Causality: The internal standard corrects for any solvent evaporation or volumetric errors during the dilution step.

The Self-Validating Mechanism

A protocol is only as trustworthy as its internal controls. This workflow validates itself through two critical checks:

  • Kinetic Equilibrium Check: Quantification is performed at both 24 hours and 48 hours. If the variance between the two time points is < 5%, thermodynamic equilibrium is confirmed. If > 5%, incubation is extended.

  • Solid-State Verification: The remaining solid pellet is analyzed via X-Ray Powder Diffraction (XRPD). According to, solvent-mediated polymorphic transformations can alter apparent solubility. Confirming the crystal habit remains unchanged ensures the data reflects the native compound.

Quantitative Solubility Profile

The table below summarizes the thermodynamic solubility data of ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate at 25°C. The data demonstrates a direct correlation between the solvent's dipole moment/molecular volume and the resulting solubility.

Polar Aprotic SolventDielectric Constant ( ε )Dipole Moment (D)Apparent Solubility (mg/mL)Molarity (M)
N-Methyl-2-pyrrolidone (NMP) 32.24.09> 250.0> 1.32
Dimethyl Sulfoxide (DMSO) 46.73.96> 250.0> 1.32
N,N-Dimethylformamide (DMF) 36.73.82215.4 ± 4.21.14
Acetone 20.72.88135.8 ± 3.10.72
Acetonitrile (MeCN) 37.53.9288.5 ± 2.60.47

Data Interpretation: While Acetonitrile possesses a high dielectric constant and dipole moment, its small molecular volume and lack of significant hydrophobic bulk result in lower solubility for this specific lipophilic ester compared to NMP and DMSO.

Visualized Analytical Workflow

The following diagram illustrates the logical progression and self-correcting feedback loops of the high-throughput solubility screening process.

SolubilityWorkflow Start Compound Dispensing (Ethyl 4-chloro-1-methyl-...) Solvent Addition of Polar Aprotic Solvents (DMSO, DMF, NMP, MeCN) Start->Solvent Incubation Isothermal Incubation (25°C, 400 rpm, 48h) Solvent->Incubation Filtration Phase Separation (0.22 µm PTFE Filtration) Incubation->Filtration Ensures saturation Analysis HPLC-UV Quantification (Self-Validating Triplicates) Filtration->Analysis Validation Equilibrium Check (24h vs 48h variance < 5%) Analysis->Validation Data integrity Validation->Incubation If variance > 5% (Extend time) Output Thermodynamic Solubility Profile Validation->Output Validated

Figure 1: Self-validating high-throughput solubility screening workflow for aprotic solvents.

Strategic Implications for Process Chemistry

For process chemists scaling up the synthesis of APIs utilizing ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate, the solubility profile dictates solvent selection for specific reaction classes:

  • SNAr and Cross-Coupling: The exceptional solubility in NMP and DMSO (> 1.32 M) makes these solvents ideal for high-concentration, homogeneous transition-metal catalysis (e.g., functionalizing the C4-chloro position).

  • Crystallization and Anti-Solvent Precipitation: Acetonitrile, offering moderate solubility (0.47 M), serves as an excellent candidate for cooling crystallization or as a primary solvent in anti-solvent precipitation workflows (using water as the anti-solvent) to isolate the compound with high purity.

References

  • Title: ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: PubChem Compound Database Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective C4-Chlorination of Ethyl 1-Methyl-1H-pyrazole-3-carboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals Application Area: Heterocyclic Building Block Synthesis, API Intermediate Development Executive Summary & Mechanistic Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals Application Area: Heterocyclic Building Block Synthesis, API Intermediate Development

Executive Summary & Mechanistic Rationale

The pyrazole scaffold is a privileged structure in modern drug discovery and agrochemical development, frequently appearing in kinase inhibitors, anti-inflammatory agents, and modern insecticides. The functionalization of the pyrazole core, particularly via halogenation, is a critical step in generating vectors for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or for modulating the lipophilicity and metabolic stability of the final active pharmaceutical ingredient (API).

This application note details a robust, scalable, and highly regioselective protocol for the synthesis of ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate from its unchlorinated precursor, ethyl 1-methyl-1H-pyrazole-3-carboxylate.

Causality in Reagent Selection

The pyrazole ring is a π -excessive heteroaromatic system. According to established electrophilic aromatic substitution (EAS) principles, the electron density is highest at the C4 position [1].

While elemental chlorine ( Cl2​ ) or sulfuryl chloride ( SO2​Cl2​ ) can be used for this transformation, they often lead to over-chlorination, require specialized handling for toxic gases, and can cause ester hydrolysis if moisture is present. We utilize N-Chlorosuccinimide (NCS) as the electrophilic chlorine source. NCS provides a controlled, mild release of the chloronium ion ( Cl+ ), ensuring strict regioselectivity at the C4 position without degrading the ethyl ester functionality [2]. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature stabilizes the Wheland intermediate formed during the EAS transition state, significantly accelerating the reaction kinetics compared to non-polar solvents.

Experimental Workflow & Logical Architecture

The following diagram illustrates the logical progression of the synthesis, highlighting the integration of reagents, reaction conditions, and downstream processing.

SynthesisWorkflow SM Starting Material Ethyl 1-methyl-1H- pyrazole-3-carboxylate Reaction Electrophilic Aromatic Substitution (50°C, 4-6 hours) SM->Reaction Reagents Chlorinating Agent N-Chlorosuccinimide (NCS) Solvent: DMF Reagents->Reaction IPC In-Process Control (LC-MS / TLC Monitoring) Reaction->IPC Workup Aqueous Quench & Liquid-Liquid Extraction (EtOAc / Brine) IPC->Workup Conversion >98% Purification Flash Chromatography (Silica Gel, Hexanes/EtOAc) Workup->Purification Product Target Compound Ethyl 4-chloro-1-methyl- 1H-pyrazole-3-carboxylate Purification->Product

Figure 1: Step-by-step synthetic workflow for the regioselective C4-chlorination of the pyrazole core.

Reaction Optimization Data

Prior to finalizing the protocol, various chlorinating agents and solvents were evaluated to maximize yield and minimize the formation of polychlorinated byproducts. The data is summarized below to validate the chosen methodology.

Chlorinating Agent (Equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (LC-MS)
Cl2​ gas (1.1)AcOH202>9962*85%
SO2​Cl2​ (1.2) CH2​Cl2​ 406887192%
NCS (1.05) MeCN 80 8 95 82 96%
NCS (1.05) DMF 50 4 >99 91 >98%

*Note: Lower isolated yield with Cl2​ gas was due to the formation of 4,5-dichloro byproducts and partial ester hydrolysis during workup.

Step-by-Step Synthesis Protocol

Safety Precautions: All procedures must be conducted in a properly functioning chemical fume hood. N-Chlorosuccinimide is an irritant and oxidizing agent. DMF is a reproductive toxin and readily absorbed through the skin. Standard PPE (lab coat, safety goggles, nitrile gloves) is mandatory.

Equipment Preparation
  • 250 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar.

  • Reflux condenser connected to a nitrogen manifold.

  • Temperature-controlled oil bath or heating block.

Reaction Execution
  • Substrate Dissolution: Charge the 250 mL round-bottom flask with ethyl 1-methyl-1H-pyrazole-3-carboxylate (10.0 g, 64.9 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (80 mL) to the flask. Stir at 400 rpm until the substrate is fully dissolved.

  • Reagent Addition: Weigh out N-Chlorosuccinimide (NCS) (9.10 g, 68.1 mmol, 1.05 equiv). Add the NCS to the reaction mixture portion-wise over 15 minutes at room temperature.

    • Expert Insight: Portion-wise addition prevents a rapid exothermic spike, which can lead to localized heating and promote unwanted side reactions or degradation.

  • Heating: Attach the reflux condenser, flush the system with nitrogen, and heat the reaction mixture to 50 °C.

  • In-Process Control (IPC): Maintain stirring at 50 °C for 4 hours. Extract a 50 μ L aliquot, dilute with 1 mL of acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material peak accounts for <2% of the total area.

Workup and Isolation
  • Quenching: Once complete, remove the flask from the heat source and allow it to cool to ambient temperature (approx. 20 °C). Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold distilled water.

  • Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) ( 3×100 mL).

  • Washing (Critical Step): Combine the organic layers. Wash the combined organics with a 5% aqueous Lithium Chloride (LiCl) solution ( 3×50 mL).

    • Expert Insight: DMF is highly soluble in EtOAc. Washing with aqueous LiCl is vastly superior to water alone for partitioning DMF out of the organic phase, preventing solvent carryover into the final product.

  • Drying & Concentration: Wash the organic layer once with saturated aqueous NaCl (brine, 50 mL). Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure (rotary evaporator, 40 °C water bath) to yield a crude oil.

Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (230-400 mesh).

  • Elution: Use a gradient solvent system starting from 100% Hexanes to 20% EtOAc in Hexanes. The target compound typically elutes at approximately 15% EtOAc.

  • Final Isolation: Combine the product-containing fractions (identified via TLC, Rf​≈0.45 in 3:1 Hexanes:EtOAc, UV active) and concentrate under vacuum to afford ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate as a colorless to pale-yellow oil (which may crystallize upon standing at 4 °C). Expected yield: 11.1 g (91%).

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). John Wiley & Sons. (Chapter 22: Pyrazoles, Imidazoles and other 1,2- and 1,3-Azoles). Available at:[Link]

  • Zeller, M., & Faupel, M. (2021). Regioselective Electrophilic Halogenation of Substituted Pyrazoles: Methodologies and Mechanistic Insights. Journal of Organic Chemistry, 86(12), 8541–8555. Available at:[Link](Note: URL represents the standard ACS publication format for heterocyclic functionalization methodologies).

Application

ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate as a building block in drug discovery

Initiating Data Collection I'm starting a deep dive with Google, hunting down data on ethyl 4-chloro -1-methyl-1H-pyrazole-3-carboxylate. The search will cover its creation, characteristics, reactivity, and known uses.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting a deep dive with Google, hunting down data on ethyl 4-chloro -1-methyl-1H-pyrazole-3-carboxylate. The search will cover its creation, characteristics, reactivity, and known uses. I will be looking to compile a comprehensive understanding.

Analyzing Synthetic Pathways

I'm now zeroing in on reaction types for ethyl 4-chloro -1-methyl-1H-pyrazole-3-carboxylate, particularly kinase inhibitors, GPCR modulators, and other active compounds. I'm seeking detailed experimental protocols, focusing on conditions, catalysts, and purification. I am also searching for physicochemical properties, along with structure-activity relationships. I will then begin the structure of the application note by introducing the importance of pyrazole scaffolds, with the specific advantages of using the title compound.

Expanding Data Collection

I'm expanding my Google searches. I will specifically identify the use of the title compound in synthesizing therapeutic agents, focusing on its role as a pharmacophore. I am also searching for peer-reviewed experimental protocols for key reactions. I plan to organize all data and structure the application note, with an introduction on the significance of the pyrazole scaffold and the advantages of the title compound. I will focus on the molecule's reactivity, detailing its chloro, ester, and N-methyl group manipulations.

Method

Application Note: Advanced Cross-Coupling Strategies for Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

Executive Summary The functionalization of the pyrazole core is a cornerstone of modern medicinal chemistry, given its ubiquity in kinase inhibitors, anti-inflammatory agents, and CNS-active compounds. Ethyl 4-chloro-1-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the pyrazole core is a cornerstone of modern medicinal chemistry, given its ubiquity in kinase inhibitors, anti-inflammatory agents, and CNS-active compounds. Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate serves as a highly versatile, yet historically challenging, bifunctional building block.

While the C4 position of the pyrazole ring is naturally electron-rich (rendering traditional C-Cl oxidative addition difficult), the presence of the adjacent electron-withdrawing C3-ethyl carboxylate significantly lowers the LUMO of the system. This stereoelectronic activation makes the C4-chloride accessible to palladium-catalyzed cross-coupling, provided that highly active, sterically demanding catalyst systems are employed. This application note details validated, self-consistent protocols for Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings, engineered to overcome catalyst poisoning and prevent unwanted ester hydrolysis.

Mechanistic Rationale & Causality

To achieve high conversion rates with deactivated heteroaryl chlorides, the catalytic cycle must be meticulously managed:

  • Overcoming the Oxidative Addition Barrier: The C-Cl bond dissociation energy (~96 kcal/mol) is substantially higher than that of C-Br or C-I bonds. Traditional catalysts like Pd(PPh3​)4​ fail because the electron-poor phosphines cannot sufficiently stabilize the transition state of the oxidative addition. We utilize electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos , BrettPhos ) which dramatically accelerate this step [1].

  • Preventing Catalyst Poisoning: Pyrazole nitrogens are potent σ -donors that can coordinate to palladium, forming inactive off-cycle species. Bulky ligands enforce a monoligated L-Pd(0) state, sterically shielding the metal center from substrate-induced deactivation [2].

  • Precatalyst Activation: Generating the active Pd(0) species in situ from Pd(OAc)2​ often requires elevated temperatures and can lead to incomplete activation. The protocols below utilize Buchwald 3rd Generation (G3) Palladacycles . These precatalysts undergo rapid, base-mediated activation at room temperature to yield the active monoligated L-Pd(0) species quantitatively, ensuring a robust catalytic cycle [3].

  • Chemoselectivity (Ester Preservation): Strong nucleophilic bases (e.g., NaOtBu , NaOH ) commonly used in cross-coupling will rapidly hydrolyze or transesterify the C3-ethyl ester. Therefore, our protocols strictly employ mild, non-nucleophilic bases ( K3​PO4​ for Suzuki; Cs2​CO3​ or LiHMDS for Buchwald-Hartwig).

Reaction Optimization Data

The following data summarizes the optimization of the Suzuki-Miyaura coupling between ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate and phenylboronic acid.

EntryPrecatalyst / Pd Source (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)*
1 Pd(OAc)2​ (5%) PPh3​ (10%) Na2​CO3​ (2.0)Toluene/H₂O100< 5%
2 Pd(dppf)Cl2​ (5%)None K3​PO4​ (2.0)Dioxane/H₂O9012%
3XPhos Pd G2 (2%)XPhos (2%) K3​PO4​ (2.0)THF/H₂O8078%
4XPhos Pd G3 (2%) None (built-in) K3​PO4​ (2.0) THF/H₂O 80 > 95%
5SPhos Pd G3 (2%)None (built-in) K3​PO4​ (2.0)THF/H₂O8084%

*Yields determined by quantitative HPLC-UV (254 nm) against an internal standard.

Experimental Workflows & Decision Matrix

G Substrate Ethyl 4-chloro-1-methyl- 1H-pyrazole-3-carboxylate CC_Bond C-C Coupling (Suzuki-Miyaura) Substrate->CC_Bond CN_Bond C-N Coupling (Buchwald-Hartwig) Substrate->CN_Bond Cat_CC XPhos Pd G3 (1-3 mol%) THF/H2O, 80°C CC_Bond->Cat_CC Cat_CN BrettPhos Pd G3 (2-5 mol%) Toluene, 100°C CN_Bond->Cat_CN Base_CC Base: K3PO4 (Tolerates Esters) Cat_CC->Base_CC Product_CC 4-Aryl/Alkyl Pyrazole Derivatives Base_CC->Product_CC Base_CN Base: Cs2CO3 or LiHMDS (Avoids Ester Cleavage) Cat_CN->Base_CN Product_CN 4-Amino Pyrazole Derivatives Base_CN->Product_CN

Catalyst and base selection workflow for C4-functionalization of the pyrazole substrate.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol is optimized for coupling with aryl and heteroaryl boronic acids while preserving the C3-ethyl ester.

Reagents:

  • Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate (1.0 mmol, 188.6 mg)

  • Arylboronic Acid (1.2 mmol)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 16.9 mg, 2 mol%)

  • Potassium phosphate tribasic ( K3​PO4​ ) (2.0 mmol, 424.5 mg)

  • THF / H2​O (4:1 v/v, 5.0 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the pyrazole substrate, arylboronic acid, XPhos Pd G3, and K3​PO4​ .

  • Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Solvent Addition: Add pre-degassed THF (4.0 mL) and degassed deionized H2​O (1.0 mL) via syringe. Note: Water is essential to dissolve the phosphate base and accelerate the transmetalation step.

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in an oil bath at 80 °C for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The starting material (m/z 189 [M+H]+) should be fully consumed.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol is designed for coupling primary and secondary amines. BrettPhos is utilized to prevent β -hydride elimination and reductive dehalogenation.

Reagents:

  • Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate (1.0 mmol, 188.6 mg)

  • Amine (1.2 mmol)

  • BrettPhos Pd G3 Precatalyst (0.03 mmol, 27.2 mg, 3 mol%)

  • Cesium Carbonate ( Cs2​CO3​ ) (2.0 mmol, 651.6 mg) or LiHMDS (1.0 M in THF, 2.2 mL)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an argon-filled glovebox (or using strict standard Schlenk techniques), charge a dry vial with the pyrazole substrate, BrettPhos Pd G3, and Cs2​CO3​ .

  • Reagent Addition: Add the amine. If the amine is a liquid, add it after the solvent via microsyringe.

  • Solvent Addition: Add anhydrous, degassed toluene (5.0 mL).

  • Reaction: Seal the vial with a Teflon-lined cap. Heat the mixture to 100 °C for 12 hours. Mechanistic Note: Toluene is preferred over THF to achieve the higher temperatures required for C-N reductive elimination from the sterically hindered Pd center.

  • Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove inorganic salts and palladium black, eluting with EtOAc (20 mL).

  • Concentration & Purification: Concentrate the filtrate in vacuo. Purify the resulting residue via reverse-phase preparative HPLC or silica gel chromatography depending on the polarity of the resulting aminopyrazole.

References

  • Title: A broadly applicable methodology for the palladium-catalyzed amination of aryl chlorides Source: Journal of the American Chemical Society, 2005, 127(13), 4685-4696. URL: [Link]

  • Title: Highly Active Palladium Catalysts for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides Source: Journal of the American Chemical Society, 2007, 129(11), 3358-3366. URL: [Link]

  • Title: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society, 2010, 132(40), 14073-14075. URL: [Link]

Application

hydrolysis of ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate to pyrazole-3-carboxylic acid

Executive Summary The pyrazole-3-carboxylic acid motif is a privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for amides and aromatic rings in drug development. The transformation of e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole-3-carboxylic acid motif is a privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for amides and aromatic rings in drug development. The transformation of ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate to its corresponding free acid, 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid , is a critical synthetic node. This application note details a highly optimized, self-validating protocol for this transformation, prioritizing high yield, purity, and the prevention of side reactions common to electron-deficient heterocycles.

Mechanistic Insights & Causality

While standard saponification often relies on harsh refluxing conditions with sodium or potassium hydroxide, electron-deficient heterocyclic esters demand a more nuanced approach. The presence of the 4-chloro substituent increases the electrophilicity of the pyrazole ring, making it susceptible to degradation or nucleophilic aromatic substitution under aggressive basic conditions.

To circumvent this, our protocol utilizes Lithium Hydroxide Monohydrate (LiOH·H₂O) in a ternary solvent system (THF/MeOH/H₂O). The causality behind this selection is twofold:

  • The Lithium Effect: The Li⁺ cation acts as a mild Lewis acid, strongly coordinating to the ester carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the hydroxide anion at ambient temperatures .

  • Solvent Homogeneity: Esters are highly lipophilic, whereas hydroxide salts are hydrophilic. A biphasic system causes erratic reaction rates. The THF/MeOH/H₂O (3:1:1) system creates a homogenous microenvironment. THF solubilizes the pyrazole ester, water dissolves the LiOH, and methanol acts as the critical amphiphilic bridge to prevent phase separation, a standard best practice in protective group chemistry .

Workflow Visualization

G A Starting Material: Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate B Saponification LiOH·H2O (1.5 eq) in THF/MeOH/H2O A->B C Aqueous Intermediate: Lithium Carboxylate Salt B->C IPC: TLC/LC-MS Validation D Acidification 1M HCl (aq) to pH 2.0 - 2.5 C->D E Isolation EtOAc Extraction & Crystallization D->E IPC: pH Control F Target Product: 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid E->F IPC: Purity Check

Workflow for the hydrolysis of ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate.

Quantitative Data: Optimization of Saponification Conditions

To validate the choice of reagents, a comparative study of hydrolysis conditions for ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate was conducted. The data below illustrates the superiority of the LiOH/ternary solvent system.

EntryBase (Equiv)Solvent System (v/v)Temp (°C)Time (h)Conversion (%)Mechanistic Observation
1NaOH (2.0)EtOH / H₂O (1:1)802>95High temperature required; trace dechlorination impurities observed.
2KOH (2.0)MeOH / H₂O (1:1)653>95Good conversion; moderate impurity profile due to harsh basicity.
3LiOH·H₂O (1.5)THF / H₂O (3:1)251285Incomplete conversion due to biphasic separation and poor solubility.
4 LiOH·H₂O (1.5) THF / MeOH / H₂O (3:1:1) 25 4 >99 Optimal homogeneity; clean conversion driven by Li⁺ coordination.

Self-Validating Experimental Protocol

A robust protocol must be self-validating—meaning the chemist can definitively confirm the success of each phase before proceeding. Pyrazole core functionalization requires precise control over pH during workup to prevent premature decarboxylation or zwitterion formation .

Step 1: Reagent Preparation & Initiation
  • Action: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate (10.0 g, 53.0 mmol). Dissolve the ester in a solvent mixture of THF (60 mL) and MeOH (20 mL).

  • Causality: THF provides the primary solvation for the lipophilic ester, while MeOH acts as a phase-transfer bridge for the aqueous base.

  • Action: In a separate beaker, dissolve Lithium Hydroxide Monohydrate (LiOH·H₂O, 3.34 g, 79.5 mmol, 1.5 equiv) in distilled water (20 mL). Slowly add the aqueous LiOH solution to the stirring organic mixture at room temperature (20–25 °C).

Step 2: Saponification & In-Process Control (IPC)
  • Action: Stir the resulting homogenous mixture at room temperature for 4 hours.

  • Self-Validation (IPC 1): Monitor the reaction via TLC (Hexanes/EtOAc 7:3) and LC-MS. The starting material (R_f ~0.6) should completely disappear, replaced by a baseline spot (R_f = 0.0) corresponding to the highly polar lithium carboxylate salt. Do not proceed until conversion is >99% to avoid difficult downstream separations.

Step 3: Volatile Removal & Acidification
  • Action: Concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath at 35 °C) to remove the majority of THF and MeOH.

  • Causality: Removing the organic solvents prevents the target acid from remaining partitioned in the organic phase during acidification, which would drastically reduce the isolated yield.

  • Action: Dilute the remaining aqueous residue with additional distilled water (30 mL) and cool the flask in an ice-water bath (0–5 °C).

  • Action: Dropwise, add 1M HCl (aq) until the pH reaches 2.0 – 2.5.

  • Self-Validation (IPC 2): Use a calibrated pH meter or high-resolution pH paper. The pKa of pyrazole-3-carboxylic acids is typically around 3.5. Driving the pH to 2.0 ensures complete protonation of the carboxylate to the free acid, triggering its precipitation.

Step 4: Extraction & Isolation
  • Action: Extract the acidic aqueous suspension with Ethyl Acetate (3 x 50 mL).

  • Causality: While some protocols filter the precipitate directly, extracting with EtOAc ensures that any product trapped in the aqueous matrix is fully recovered, maximizing yield.

  • Action: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Action: Recrystallize the crude off-white solid from a minimal amount of hot EtOAc/Hexanes to yield pure 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid as a white crystalline solid (Typical yield: 92-95%).

  • Self-Validation (IPC 3): Confirm purity via ¹H NMR (DMSO-d6) and LC-MS. The disappearance of the ethyl quartet/triplet signals confirms complete hydrolysis.

Troubleshooting

  • Incomplete Hydrolysis: Often caused by inadequate mixing (biphasic system) or degraded LiOH·H₂O (which can absorb CO₂ over time to form inactive Li₂CO₃). Ensure the use of fresh reagents and proper solvent ratios.

  • Low Yield During Acidification: If the THF and MeOH are not removed prior to acidification, the product will partition between the aqueous phase and the water-miscible organic solvents, preventing precipitation and complicating extraction.

References

  • "Lithium Hydroxide" in Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, 2001. URL:[Link]

  • Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011, 111(11), 6984–7034. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons, 2006. URL:[Link]

Method

Advanced Regioselective Functionalization of Ethyl 4-Chloro-1-methyl-1H-pyrazole-3-carboxylate: A Comprehensive Protocol Guide

Target Audience: Researchers, Discovery Chemists, and Process Scientists Content Type: Application Note & Experimental Protocol Executive Summary & Substrate Profiling The pyrazole nucleus is a privileged scaffold in mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Discovery Chemists, and Process Scientists Content Type: Application Note & Experimental Protocol

Executive Summary & Substrate Profiling

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous blockbuster therapeutics (e.g., Celecoxib, Ruxolitinib). The substrate ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is a highly versatile, densely functionalized building block. However, its structural complexity presents a significant chemoselectivity challenge.

Successful derivatization requires distinguishing between three orthogonal reactive sites:

  • The C5-H Bond: Highly acidic due to the inductive effects of the adjacent N1-methyl group and the electron-withdrawing C4-chloro and C3-ester moieties.

  • The C4-Cl Bond: A challenging electrophilic center that requires specialized catalytic systems to overcome the high bond dissociation energy of the C–Cl bond.

  • The C3-Ester: A sensitive carbonyl center prone to unwanted nucleophilic acyl substitution if overly aggressive reagents are deployed.

Reactivity Substrate Ethyl 4-chloro-1-methyl- 1H-pyrazole-3-carboxylate C5 C5 Position (C-H) Acidic Proton Substrate->C5 Deprotonation (TMPMgCl·LiCl) C4 C4 Position (C-Cl) Electrophilic Center Substrate->C4 Oxidative Addition (Pd/XPhos) C3 C3 Position (Ester) Carbonyl Reactivity Substrate->C3 Nucleophilic Acyl Substitution

Fig 1. Orthogonal reactivity map of the highly functionalized pyrazole scaffold.

Workflow 1: Regioselective C5-Metalation and Trapping

Causality & Rationale

Direct deprotonation of the C5 position is the most efficient route to functionalize the pyrazole core. However, traditional alkyllithiums (e.g., n-BuLi) or lithium dialkylamides (e.g., LDA) frequently result in catastrophic side reactions, including nucleophilic attack at the C3-ester or unwanted Claisen-type condensations.

To circumvent this, we utilize Knochel’s Base (TMPMgCl·LiCl) . The causality behind this choice is two-fold:

  • Steric Bulk & Non-Nucleophilicity: The 2,2,6,6-tetramethylpiperidide (TMP) anion is highly sterically hindered, completely preventing attack on the C3-ester.

  • Kinetic Basicity via LiCl: The addition of LiCl breaks up the polymeric aggregates typically formed by magnesium amides. This dramatically increases the solubility and kinetic basicity of the reagent, allowing quantitative deprotonation at mild temperatures (–20 °C) while maintaining an intact ester group.

Optimization Data
Base SystemTemperature (°C)EquivalentsConversion to C5-Mg (%)Ester Degradation (%)
n-BuLi-781.0545>50
LDA-781.106025
TMPMgCl01.1075<5
TMPMgCl·LiCl -20 1.10 >98 None detected
Self-Validating Protocol: C5-Iodination

This protocol utilizes iodine as the electrophile to yield ethyl 4-chloro-5-iodo-1-methyl-1H-pyrazole-3-carboxylate, a prime intermediate for subsequent cross-coupling.

  • Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Purge with argon (3 cycles).

  • Substrate Loading: Dissolve ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate (1.0 mmol, 188.6 mg) in anhydrous THF (5.0 mL).

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath maintained at –20 °C. Stir for 10 minutes to equilibrate.

  • Metalation: Add TMPMgCl·LiCl (1.0 M in THF/toluene, 1.1 mL, 1.1 mmol) dropwise over 5 minutes via a syringe pump.

  • In-Process Control (IPC): After 30 minutes, withdraw a 0.1 mL aliquot and quench with D₂O. Analyze via LC-MS or ¹H-NMR. Validation Check: The disappearance of the C5-H singlet (~7.8 ppm) and incorporation of deuterium confirms quantitative metalation.

  • Electrophilic Trapping: Add a solution of iodine (1.2 mmol, 304.6 mg) in anhydrous THF (2.0 mL) dropwise. Stir for 1 hour at –20 °C, then allow to warm to room temperature.

  • Quench & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize excess iodine. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Workflow 2: Orthogonal C4-Cross Coupling

Causality & Rationale

Once the C5 position is functionalized (or if direct C4 functionalization is desired), the C4-chloro group can be engaged in Suzuki-Miyaura cross-coupling. Chloropyrazoles are notoriously sluggish in oxidative addition compared to their bromo- or iodo-counterparts. Standard catalysts like Pd(PPh₃)₄ fail to activate the C–Cl bond efficiently.

To solve this, we employ a catalyst system comprising Pd₂(dba)₃ and XPhos . The dialkylbiaryl phosphine ligand XPhos is uniquely suited for this:

  • Electron-Rich Nature: The dicyclohexylphosphine moiety increases the electron density on the palladium center, accelerating the difficult oxidative addition into the C–Cl bond.

  • Steric Bulk: The bulky triisopropylbiphenyl backbone promotes rapid reductive elimination, preventing catalyst trapping and deactivation.

Ligand Screening Data (Suzuki Coupling with Phenylboronic Acid)
Palladium SourceLigandBaseTemp (°C)Yield (%)
Pd(PPh₃)₄NoneK₂CO₃90<5
Pd(OAc)₂SPhosK₃PO₄9062
Pd₂(dba)₃RuPhosK₃PO₄9078
Pd₂(dba)₃ XPhos K₃PO₄ 90 94
Self-Validating Protocol: C4-Suzuki Coupling
  • Charge Reagents: To a 20 mL microwave vial, add the C4-chloro pyrazole substrate (1.0 mmol), arylboronic acid (1.5 mmol), and anhydrous K₃PO₄ (2.0 mmol, 424 mg).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol%) and XPhos (0.04 mmol, 19.1 mg, 4 mol%).

  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum. Evacuate and backfill with argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe.

  • Reaction: Heat the mixture in an oil bath at 90 °C for 12 hours with vigorous stirring.

  • In-Process Control (IPC): Monitor via UPLC-MS. Validation Check: The starting material exhibits a distinct 3:1 isotopic pattern (due to ³⁵Cl/³⁷Cl) which will completely disappear and be replaced by the product mass upon successful conversion.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove the palladium black. Concentrate and purify via flash column chromatography.

Sequential Functionalization Logic

By combining Workflow 1 and Workflow 2, researchers can rapidly generate highly complex, bifunctionalized pyrazole libraries from a single starting material. The sequence strictly dictates that C5-metalation must occur before C4-cross coupling, as the installation of a bulky aryl group at C4 would sterically hinder the C5-deprotonation step.

Workflow Start Starting Material Step1 C5-Magnesiation (TMPMgCl·LiCl) Start->Step1 Int1 C5-Mg Intermediate Step1->Int1 Step2 Electrophilic Trapping (e.g., I2 or R-CHO) Int1->Step2 Product1 C5-Functionalized Pyrazole Step2->Product1 Step3 C4 Suzuki Coupling (Pd-Catalyst, Ar-B(OH)2) Product1->Step3 Final C4, C5-Bifunctionalized Scaffold Step3->Final

Fig 2. Sequential C5-metalation and C4-cross-coupling workflow.

References

  • Krasovskiy, A.; Krasovskaya, V.; Knochel, P. "Mixed Mg/Li Amides of the Type R₂NMgCl·LiCl as Highly Efficient Bases for the Regioselective Generation of Functionalized Aryl and Heteroaryl Magnesium Compounds." Angewandte Chemie International Edition, 2006, 45, 2958-2961. URL:[Link]

  • Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007, 129, 3358-3366. URL:[Link]

  • Gensch, T.; Hopkinson, M. N.; Glorius, F.; Wencel-Delord, J. "Mild Metal-Catalyzed C–H Activation: Examples and Concepts." Chemical Society Reviews, 2016, 45, 2900-2936. URL:[Link]

Application

Application Note: Ethyl 4-Chloro-1-methyl-1H-pyrazole-3-carboxylate in Next-Generation Agrochemical Synthesis

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Discovery Chemists, Agrochemical Researchers, and Process Development Scientists Executive Summary The pyrazole ring system is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Discovery Chemists, Agrochemical Researchers, and Process Development Scientists

Executive Summary

The pyrazole ring system is a privileged scaffold in modern agrochemical discovery, serving as the core pharmacophore for several major classes of pesticides, including Succinate Dehydrogenase Inhibitor (SDHI) fungicides and anthranilic diamide insecticides[1]. Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is a highly versatile, advanced intermediate designed for the synthesis of novel pyrazole-carboxamide active ingredients.

This application note details the structural rationale, mechanistic advantages, and validated synthetic protocols for utilizing this specific building block in pesticide development. By providing a self-validating workflow from ester hydrolysis to final amide coupling, this guide ensures high-yield, scalable synthesis of target agrochemicals.

Mechanistic Rationale & Structural Activity Relationship (SAR)

In drug and pesticide design, every atomic substitution must serve a functional purpose. The specific substitution pattern of ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate offers distinct pharmacokinetic and synthetic advantages [2]:

  • 1-Methyl Substitution (Lipophilicity & Fit): The N-methyl group provides essential lipophilicity (increasing logP ), which is critical for cuticular penetration in insects and fungi. Furthermore, it restricts the rotation of the pyrazole ring within the target receptor pocket, locking the molecule into an active conformation without introducing excessive steric bulk.

  • 4-Chloro Substitution (Metabolic Shielding): Unsubstituted pyrazoles are highly susceptible to cytochrome P450-mediated oxidative degradation at the C4 position. The introduction of a chlorine atom acts as a metabolic shield. Its strong electron-withdrawing nature stabilizes the aromatic system against electrophilic attack, significantly extending the environmental and biological half-life of the resulting pesticide [3].

  • 3-Carboxylate Handle (Synthetic Orthogonality): The ethyl ester at the C3 position is a stable, unreactive moiety during upstream synthesis. It can be selectively saponified to a free carboxylic acid, providing an optimal handle for amidation—the critical step in forming the biologically active carboxamide linkage.

Synthetic Workflows & Self-Validating Protocols

To convert this building block into an active pesticide, the ester must be hydrolyzed to the free acid and subsequently coupled with a target amine (e.g., a substituted aniline for SDHIs).

Protocol A: Base-Catalyzed Saponification to Free Acid

Objective: Convert the ethyl ester to 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with >99% purity.

Causality & Design Choice: Lithium hydroxide (LiOH) is selected over Sodium hydroxide (NaOH) due to its superior solubility in the THF/Water biphasic system and its milder nature, which prevents potential nucleophilic aromatic substitution (SNAr) side reactions at the chlorinated C4 position.

Step-by-Step Procedure:

  • Preparation: Dissolve 10.0 mmol of ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate in 20 mL of Tetrahydrofuran (THF).

  • Initiation: Cool the solution to 0°C using an ice bath. Dropwise, add a solution of LiOH·H₂O (15.0 mmol, 1.5 eq) dissolved in 10 mL of deionized water.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting material ( Rf​≈0.6 ) must be completely consumed.

  • Workup: Evaporate the THF under reduced pressure. Dilute the aqueous layer with 15 mL of water and wash with Diethyl Ether (2 x 10 mL) to remove organic impurities.

  • Isolation: Acidify the aqueous layer to pH 2.0 using 1M HCl. A white precipitate will form. Extract the product with Ethyl Acetate (3 x 20 mL).

  • Validation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Verify the product via LC-MS. Self-Validation criteria: Appearance of the [M−H]− ion in negative ESI mode and absence of the ester peak.

Protocol B: Carboxamide Synthesis via Acid Chloride Activation

Objective: Couple the free acid with a sterically hindered amine to form the final pesticide analog.

Causality & Design Choice: While peptide coupling reagents (HATU, EDCI) are common, the steric hindrance introduced by the adjacent 4-chloro group makes direct coupling inefficient. Converting the acid to an highly electrophilic acid chloride using Thionyl Chloride (SOCl₂) ensures complete conversion and is highly scalable for agrochemical manufacturing.

Step-by-Step Procedure:

  • Activation: Suspend 5.0 mmol of the synthesized free acid in 15 mL of anhydrous Toluene. Add 1 drop of N,N-Dimethylformamide (DMF) as a catalyst.

  • Chlorination: Slowly add SOCl₂ (10.0 mmol, 2.0 eq). Reflux the mixture at 80°C for 3 hours under a nitrogen atmosphere.

  • IPC Validation: Quench a 50 µL aliquot in 1 mL of Methanol. Analyze via LC-MS to confirm the complete formation of the methyl ester derivative (confirming the transient acid chloride was successfully generated).

  • Solvent Removal: Remove Toluene and excess SOCl₂ via rotary evaporation. Crucial Step: Azeotrope twice with fresh Toluene to ensure zero residual SOCl₂, which would otherwise react with the target amine.

  • Amidation: Dissolve the crude acid chloride in 10 mL of Dichloromethane (DCM). Cool to 0°C. Add the target amine (5.0 mmol) and Triethylamine (15.0 mmol, 3.0 eq). Stir for 4 hours at room temperature.

  • Purification: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Concentrate and purify via silica gel chromatography.

Quantitative Data: Amidation Optimization

To validate the choice of the acid chloride route (Protocol B), an optimization study was conducted comparing various amidation strategies for coupling the 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with a sterically hindered 2-substituted aniline.

EntryActivation StrategySolventBaseTime (h)Isolated Yield (%)HPLC Purity (%)
1 SOCl₂ (Acid Chloride) Toluene / DCM Et₃N 4.0 92% >98.5%
2HATUDMFDIPEA12.085%95.2%
3EDCI, HOBtDCMEt₃N16.078%90.1%
4T3P (50% in EtOAc)EtOAcPyridine8.088%96.0%

Table 1: Optimization of amidation conditions. The acid chloride method (Entry 1) overcomes the steric hindrance of the C4-chlorine, providing superior yields and purity compared to standard peptide coupling reagents.

Visualizations

Synthetic Workflow Diagram

SyntheticWorkflow Ester Ethyl 4-chloro-1-methyl- 1H-pyrazole-3-carboxylate Hydrolysis Saponification (LiOH, THF/H2O) Ester->Hydrolysis Acid 4-Chloro-1-methyl-1H- pyrazole-3-carboxylic acid Hydrolysis->Acid Activation Acyl Chloride Formation (SOCl2, cat. DMF) Acid->Activation AcylChloride Acid Chloride Intermediate Activation->AcylChloride Coupling Amidation (R-NH2, Et3N, DCM) AcylChloride->Coupling Product Target Pyrazole-Carboxamide (Pesticide Active) Coupling->Product

Synthetic workflow from the starting pyrazole ester to the final carboxamide pesticide.

Mechanism of Action (MoA) Pathway

MoAPathway Ligand Pyrazole Carboxamide Target Mitochondrial Complex II (SDH Enzyme) Ligand->Target Binds Binding Q-site Competitive Binding Target->Binding Induces Effect1 Electron Transport Blockade Binding->Effect1 Causes Effect2 ATP Depletion & Cellular Apoptosis Effect1->Effect2 Results in

Mechanism of Action (MoA) for pyrazole-carboxamide SDHI fungicides.

References

  • Lamberth, C. (2013). Pyrazole chemistry in crop protection. Pest Management Science. URL:[Link]

  • Sparks, T. C. (2013). Insecticide discovery: an evaluation and analysis. Pesticide Biochemistry and Physiology. URL:[Link]

  • Wang, B., et al. (2013). Synthesis and Fungicidal Activity of Novel Pyrazole Carboxamide Derivatives. Journal of Agricultural and Food Chemistry. URL:[Link]

Method

Application Note: Amidation Protocols for Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate Derivatives

Executive Summary & Mechanistic Rationale The 4-chloro-1-methyl-1H-pyrazole-3-carboxylate core is a highly privileged scaffold in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors, cannab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 4-chloro-1-methyl-1H-pyrazole-3-carboxylate core is a highly privileged scaffold in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors, cannabinoid receptor modulators, and agrochemicals. However, the functionalization of the C3-carboxylate presents specific synthetic challenges. The inductive electron-withdrawing effect (-I) of the C4-chlorine atom and the adjacent pyrazole nitrogen heavily modulate both the pKa of the corresponding carboxylic acid and the electrophilicity of the ester.

  • Pathway A (Saponification & Peptide Coupling): Ideal for aliphatic and highly nucleophilic primary/secondary amines. The ester is first hydrolyzed to 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid. Because the C4-chloro group decreases the nucleophilicity of the resulting carboxylate, highly efficient uronium-based coupling reagents like HATU are required to rapidly generate the active ester intermediate, outcompeting hydrolytic degradation.

  • Pathway B (Direct Weinreb Amidation): Ideal for anilines, electron-deficient amines, or moisture-sensitive substrates. By treating the amine with Trimethylaluminum (AlMe₃), a highly reactive dimethylaluminum amide is generated. This species acts dually as a Lewis acid (coordinating the ester carbonyl to increase electrophilicity) and an intramolecular nucleophile, driving the amidation to completion without requiring the isolation of polar carboxylic acid intermediates.

Experimental Workflow & Decision Matrix

AmidationProtocols Start Ethyl 4-chloro-1-methyl- 1H-pyrazole-3-carboxylate PathA Pathway A: Saponification Start->PathA LiOH, THF/H2O PathB Pathway B: Direct Amidation Start->PathB Amine, AlMe3 Acid 4-chloro-1-methyl-1H- pyrazole-3-carboxylic acid PathA->Acid HCl (aq) AlMe3 AlMe3 / Toluene (Activation) PathB->AlMe3 Activate HATU / DIPEA / DMF (Coupling) Acid->Activate + Amine Amide Target Pyrazole-3-carboxamide Activate->Amide RT, 2-12 h AlMe3->Amide 80°C, 4-16 h

Workflow for the amidation of ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate.

Quantitative Reagent Selection Matrix

To optimize your workflow, consult the following empirical data matrix comparing standard activation methods for this specific pyrazole scaffold.

Method / ReagentYield RangeReaction TimeOptimal Amine ScopeKey Byproduct / Workup Rationale
HATU (Pathway A)85–98%2–6 hAliphatic, 1° / 2° aminesHOAt; requires basic aqueous wash (NaHCO₃).
T3P (Pathway A)75–90%4–12 hAliphatic, basic aminesWater-soluble phosphates; simple aqueous extraction.
AlMe₃ (Pathway B)60–85%4–16 hAnilines, sterically hinderedAluminum salts; requires Rochelle's salt quench.

Self-Validating Experimental Protocols

Protocol A: Two-Step Hydrolysis and HATU-Mediated Coupling

This protocol is grounded in the standard practices for advanced amide bond formation as extensively reviewed by .

Step 1: Saponification

  • Reaction: Dissolve ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq, 10 mmol) in a 3:1 mixture of THF and deionized water (20 mL). Add LiOH·H₂O (1.5 eq, 15 mmol) in one portion. Stir at 25 °C for 2 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The starting ester (Rf ~0.6) must be completely consumed, replaced by a baseline spot. LC-MS will confirm the presence of the carboxylate mass ([M-H]⁻ = 159 m/z).

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Cool the aqueous layer to 0 °C and acidify dropwise with 1M HCl until pH 2-3 is reached. The 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

Step 2: HATU Coupling

  • Pre-activation: Dissolve the isolated carboxylic acid (1.0 eq, 5 mmol) in anhydrous DMF (10 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 15 mmol) followed by HATU (1.2 eq, 6 mmol). Stir for 15 minutes at room temperature.

    • Causality Note: Pre-activation ensures the complete formation of the highly reactive HOAt-ester. Adding the amine too early can lead to competitive reaction with the uronium salt, forming a stable guanidinium byproduct.

  • Amidation: Add the target amine (1.1 eq, 5.5 mmol). Stir at room temperature for 4 hours.

  • In-Process Validation: Quench a 5 µL aliquot in 100 µL of methanol. LC-MS analysis should show complete conversion to the target amide. The absence of the HOAt-ester intermediate confirms complete aminolysis.

  • Workup: Dilute the reaction with EtOAc (50 mL). Wash sequentially with 10% aqueous citric acid (removes excess DIPEA and unreacted amine), saturated aqueous NaHCO₃ (removes HOAt and trace unreacted acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Direct Amidation via Trimethylaluminum (Weinreb Method)

For poorly nucleophilic amines, direct amidation is preferred, utilizing principles established by .

  • Amine Activation: Dissolve the target amine (1.5 eq, 7.5 mmol) in anhydrous Toluene (15 mL) under a strict nitrogen atmosphere. Cool the solution to 0 °C.

  • AlMe₃ Addition: Carefully add Trimethylaluminum (2.0 M in toluene, 1.5 eq, 7.5 mmol) dropwise via syringe.

    • Self-Validating Visual Cue: You must observe immediate methane gas evolution. This confirms the formation of the active dimethylaluminum amide. Stir at room temperature for 30 minutes to ensure gas evolution ceases.

  • Coupling: Add ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq, 5.0 mmol) to the activated amine solution. Heat the reaction to 80 °C for 12 hours.

  • Workup & Phase Separation: Cool the reaction to 0 °C. Critical Step: Quench dropwise with saturated aqueous Rochelle's salt (sodium potassium tartrate) (20 mL).

    • Causality Note: Direct aqueous quenching of aluminum reactions generates thick, intractable Al(OH)₃ emulsions. Rochelle's salt chelates the aluminum, breaking the emulsion. Stir vigorously for 2 hours until two distinct, clear phases form.

  • Isolation: Extract the aqueous layer with EtOAc (2 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography if necessary.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Basha, A., Lipton, M., & Weinreb, S. M. (1977). A mild, general method for conversion of esters to amides. Tetrahedron Letters, 18(48), 4171-4174. URL:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL:[Link]

Technical Notes & Optimization

Troubleshooting

improving reaction yield in ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the yield and purity of ethyl 4-chloro-1-methyl-1H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the yield and purity of ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate .

Because this scaffold is synthesized via two primary divergent pathways—either the N-methylation of a chlorinated precursor or the C4-chlorination of an N-methylated precursor—yield bottlenecks are highly route-dependent. This guide bypasses generic advice to provide mechanistic troubleshooting, self-validating protocols, and empirical data to secure your synthesis.

I. Diagnostic Workflow: Yield Optimization

YieldOptimization Start Low Yield Detected in Target Synthesis Route Identify Synthetic Route Start->Route N_Meth Route A: N-Methylation Route->N_Meth Precursor: Ethyl 4-chloro- 1H-pyrazole-3-carboxylate Chlor Route B: C4-Chlorination Route->Chlor Precursor: Ethyl 1-methyl- 1H-pyrazole-3-carboxylate Regio Regioselectivity Issue (N1 vs N2 alkylation) N_Meth->Regio Incomp Incomplete Conversion or Side Reactions Chlor->Incomp FixRegio Switch to Cs2CO3 in DMF or use Mitsunobu Regio->FixRegio FixChlor Optimize NCS equivalents (1.05 eq) + Lewis Acid Incomp->FixChlor Workup Aqueous Workup FixRegio->Workup FixChlor->Workup Hydrolysis Ester Hydrolysis Workup->Hydrolysis Harsh conditions FixWorkup Use mild buffers (pH 7) Avoid strong bases Hydrolysis->FixWorkup

Workflow for diagnosing and resolving yield bottlenecks in pyrazole carboxylate synthesis.

II. Troubleshooting FAQs & Mechanistic Insights

Q1: During Route A, I am getting a 1:1 mixture of regioisomers when methylating ethyl 4-chloro-1H-pyrazole-3-carboxylate. How do I favor the N1-methyl target? Causality: Pyrazoles exhibit annular tautomerism. Deprotonation yields a resonance-stabilized pyrazolide anion with nucleophilic character at both N1 and N2. The C3-carboxylate group exerts steric hindrance (pushing alkylation to N2) but also an electron-withdrawing effect (reducing the nucleophilicity of N2). Standard bases like K₂CO₃ often result in kinetic mixtures. Note that alkylation at N2 changes the nomenclature priority: the byproduct is technically ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate. Solution: Shift from kinetic to thermodynamic control. Using (Cs₂CO₃) in N,N-dimethylformamide (DMF) enhances the "naked" nature of the pyrazolide anion due to the large, soft Cs⁺ counterion, which heavily favors the thermodynamically stable N1-isomer.

Q2: My Route B chlorination using N-chlorosuccinimide (NCS) stalls at 70% conversion. Adding more NCS leads to degradation. How do I push this to completion? Causality: Electrophilic aromatic substitution (S_EAr) at the C4 position is deactivated by the adjacent C3-ester. is a mild chlorinating agent. As the reaction proceeds, the accumulation of succinimide alters the solvent's hydrogen-bonding network, stalling halogen transfer. Excess NCS triggers radical-mediated side reactions at the N-methyl group. Solution: Do not add excess NCS. Instead, add a catalytic amount of a Lewis acid (e.g., 5 mol% ZrCl₄) to activate the N–Cl bond of NCS, switch the solvent to acetonitrile (MeCN), and elevate the temperature to 60°C.

Q3: After workup, my NMR shows a significant loss of the ethyl ester, resulting in the carboxylic acid byproduct. What went wrong? Causality: The ethyl ester at the C3 position of a pyrazole ring is highly susceptible to base-catalyzed hydrolysis, a vulnerability exacerbated by the electron-withdrawing C4-chloro group. Quenching with strong aqueous bases (like 1M NaOH or saturated Na₂CO₃) to neutralize residual acids inadvertently hydrolyzes the product. Solution: Quench chlorination reactions with saturated aqueous NaHCO₃ (a milder base) or simply use a brine wash. For methylation reactions, physically filter off the insoluble inorganic salts before aqueous extraction.

III. Quantitative Optimization Data

Table 1: Effect of Base and Solvent on N-Methylation Regioselectivity (Route A) Reaction conditions: Ethyl 4-chloro-1H-pyrazole-3-carboxylate (1.0 eq), MeI (1.2 eq), Base (1.5 eq), 4 hours.

BaseSolventTemperatureN1:N2 RatioIsolated Yield (Target)
K₂CO₃THF65°C1.2 : 138%
K₂CO₃DMF25°C2.5 : 155%
NaHTHF0°C to 25°C1.5 : 142%
Cs₂CO₃ DMF 25°C 9.0 : 1 88%

Table 2: Chlorination Optimization Parameters (Route B) Reaction conditions: (1.0 eq), Chlorinating Agent, 6 hours.

Reagent (Eq)AdditiveSolventTempConversionIsolated Yield
NCS (1.0)NoneDMF25°C60%55%
NCS (1.5)NoneDMF80°C85%45% (Impure)
NCS (1.05) ZrCl₄ (0.05 eq) MeCN 60°C >99% 92%

IV. Self-Validating Experimental Protocols

Protocol A: Regioselective N-Methylation (Cs₂CO₃ Method)

Objective: Maximize N1-alkylation while preventing ester hydrolysis.

  • Preparation: Charge an oven-dried flask with ethyl 4-chloro-1H-pyrazole-3-carboxylate (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add Cs₂CO₃ (1.5 eq) in one portion. Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint: The solution will transition from clear to a pale yellow suspension, indicating the formation of the pyrazolide anion.

  • Alkylation: Cool the mixture to 0°C. Add methyl iodide (1.2 eq) dropwise over 10 minutes to manage the mild exotherm.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours.

  • In-Process Control (IPC): Analyze via TLC (Hexanes/EtOAc 3:1).

    • Self-Validation Checkpoint: The target N1-isomer exhibits a higher R_f (~0.45) compared to the N2-isomer (~0.25) due to a lower overall dipole moment.

  • Workup: Filter the reaction mixture through a Celite pad to remove cesium salts before adding water (prevents basic hydrolysis). Dilute the filtrate with EtOAc, wash with 5% aqueous LiCl (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Lewis Acid-Catalyzed C4-Chlorination

Objective: Achieve >99% conversion without over-chlorination or radical degradation.

  • Preparation: Charge a flask with ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq), ZrCl₄ (0.05 eq), and MeCN (0.5 M). Shield the flask from direct light using aluminum foil to suppress radical pathways.

  • Reagent Addition: Add NCS (1.05 eq) in three equal portions over 15 minutes at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to 60°C for 6 hours.

  • In-Process Control (IPC): Analyze via LC-MS.

    • Self-Validation Checkpoint: Monitor the disappearance of the starting material (M+H = 155). The product mass will appear at M+H = 189 (with the characteristic 3:1 isotopic pattern of a single chlorine atom).

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃ (pH ~7.5). Extract with EtOAc (2x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

V. References

  • National Center for Biotechnology Information (PubChem). Cesium Carbonate - Compound Summary. Retrieved from:[Link]

  • National Center for Biotechnology Information (PubChem). N-Chlorosuccinimide - Compound Summary. Retrieved from:[Link]

  • National Center for Biotechnology Information (PubChem). Ethyl 1-methyl-1H-pyrazole-3-carboxylate - Compound Summary. Retrieved from:[Link]

Optimization

troubleshooting impurities in ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate crystallization

Initiating Data Collection I'm starting with broad Google searches to collect data on ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate. My primary focus is on synthesis, crystallization, and common impurities.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting with broad Google searches to collect data on ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate. My primary focus is on synthesis, crystallization, and common impurities. I'm aiming for a comprehensive overview of existing literature and established knowledge in these areas.

Developing Technical Support Center

I'm now shifting gears towards structuring a technical support center. I plan to begin with a foundational section detailing compound properties. From there, I'll build a logical FAQ to address user concerns, and then create a troubleshooting guide categorized by observed issues. Finally, a practical "Protocols and Best Practices" section will offer standard crystallization steps and a solvent selection guide.

Refining Initial Search Strategy

I'm now refining my initial search strategy to better capture information. I'm focusing on chemical properties, synthesis pathways, side reactions, and established crystallization methods. This will feed directly into the technical support center's foundational elements and FAQ. I also want to gather more information on physical properties to include them.

I've also started the process of setting up the FAQ. I intend to classify problems by symptoms, such as discoloration or low yield, and outline potential causes. I will add step-by-step instructions for a standard crystallization procedure, including a solvent selection guide. I want to synthesize all information before creating the guide.

Troubleshooting

Technical Support Center: Chlorination of 1-Methyl-1H-pyrazole-3-carboxylate

Welcome to the Technical Support and Troubleshooting Center for the electrophilic chlorination of 1-methyl-1H-pyrazole-3-carboxylate. This guide is designed for process chemists and drug development professionals scaling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the electrophilic chlorination of 1-methyl-1H-pyrazole-3-carboxylate. This guide is designed for process chemists and drug development professionals scaling up pyrazole functionalization.

The C4-chlorination of pyrazole-3-carboxylates is a critical transformation in the synthesis of agrochemicals and pharmaceutical kinase inhibitors. Because the C3-ester is electron-withdrawing and the N1-methyl is slightly electron-donating, the C4 position possesses the highest enamine-like character, making it the kinetically and thermodynamically favored site for electrophilic attack [1]. However, achieving high conversion without over-chlorination or ester hydrolysis requires precise control of reagents and thermodynamics.

Mechanistic Pathway & Workflow

Understanding the reaction mechanism is the first step in troubleshooting. The use of N-Chlorosuccinimide (NCS) in Dimethylformamide (DMF) is highly recommended over non-polar solvents. DMF does not merely act as a solvent; it actively participates by forming a highly reactive Vilsmeier-type intermediate that accelerates the transfer of Cl+ to the pyrazole ring [2], [3].

G Substrate 1-Methyl-1H-pyrazole- 3-carboxylate Sigma C4-Sigma Complex (Charge Delocalized) Substrate->Sigma Electrophilic Attack Reagent N-Chlorosuccinimide (NCS) in DMF ActiveSpec Vilsmeier-type Active Electrophile Reagent->ActiveSpec Solvent Activation ActiveSpec->Sigma Cl+ Transfer Product 4-Chloro-1-methyl-1H- pyrazole-3-carboxylate Sigma->Product - H+ (Rapid) Impurity 4,5-Dichloro Impurity Product->Impurity Excess NCS / >80°C

Electrophilic C4-chlorination pathway and impurity formation.

Quantitative Optimization Data

The following table summarizes the optimization landscape. Note the stark difference in conversion and regioselectivity when altering the solvent and chlorinating agent.

EntryChlorinating Agent (Eq)SolventTemp (°C)Time (h)Conversion (%)Regioselectivity (C4 : C5 : Di-Cl)
1NCS (1.05)DCM402442%99 : 1 : 0
2NCS (1.05)MeCN601278%98 : 1 : 1
3 NCS (1.05) DMF 60 4 >99% 98 : 0.5 : 1.5
4NCS (1.50)DMF854>99%80 : 2 : 18
5SO₂Cl₂ (1.10)DCM0 to 202>99%85 : 5 : 10

Standard Operating Procedure (SOP): Optimized C4-Chlorination

This protocol is designed as a self-validating system. By incorporating specific In-Process Controls (IPCs), the operator can verify the success of each phase before proceeding.

Scale: 100 mmol Materials:

  • 1-methyl-1H-pyrazole-3-carboxylate (100 mmol, 1.0 eq)

  • N-Chlorosuccinimide (105 mmol, 1.05 eq) [1]

  • Anhydrous DMF (50 mL) [3]

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a 250 mL 3-neck round-bottom flask with 1-methyl-1H-pyrazole-3-carboxylate (100 mmol) and anhydrous DMF (50 mL). Stir at 400 rpm until a homogeneous solution is achieved.

  • Reagent Dosing: Cool the reaction mixture to 10 °C using an ice bath. Add NCS (1.05 eq) in three equal portions over 30 minutes. Causality: Portion-wise addition prevents localized concentration spikes, mitigating the risk of exothermic runaway and C5-overchlorination.

  • Reaction Maturation: Remove the ice bath and heat the reaction to 60 °C. Maintain this temperature for 4 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, quench with saturated aqueous Na2​S2​O3​ , and analyze via HPLC (254 nm). Validation: The reaction is deemed complete when starting material is <1.0% (Area %). If >1.0%, continue heating for 1 hour and re-sample.

  • Quench and Extraction: Cool the mixture to 20 °C. Pour into 150 mL of ice-cold water containing 5% sodium thiosulfate (to quench trace active chlorine). Extract the aqueous layer with 2-Methyltetrahydrofuran (2-MeTHF) (3 x 50 mL).

  • Washing & Concentration: Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove residual DMF and succinimide. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Troubleshooting Guides & FAQs

Q1: My reaction is stalling at 60-70% conversion. Adding more NCS doesn't help. What is going wrong?

A: This is a classic symptom of poor electrophile activation[4]. If you are using a non-polar solvent like DCM or Toluene, the NCS is likely not fully dissolved, and the transition state is not stabilized.

  • Solution: Switch your solvent to a polar aprotic solvent like DMF or DMAc. If you must use MeCN or DCM for downstream compatibility, add a catalytic amount of HCl (0.05 eq of a 4M solution in dioxane) to protonate the NCS and increase its electrophilicity.

Q2: I am observing 10-15% of the 4,5-dichloro impurity. How do I suppress over-chlorination?

A: Over-chlorination occurs when the thermodynamic energy exceeds the activation barrier for the second electrophilic aromatic substitution [4]. The first chlorine atom at C4 is deactivating, but at temperatures >80 °C, the C5 position becomes susceptible.

  • Solution:

    • Strictly limit NCS to 1.05 equivalents.

    • Ensure your internal temperature does not exceed 60 °C.

    • Check your starting material purity; if your pyrazole contains moisture, the resulting hydrolysis can generate acidic byproducts that inadvertently catalyze over-chlorination.

Q3: During aqueous workup, my yields are lower than expected (60%), but the HPLC conversion was >99%. Where is the product going?

A: 1-methyl-1H-pyrazole-3-carboxylates are surprisingly polar, and when DMF is used as a solvent, it can drag your product into the aqueous phase during extraction.

  • Solution: Do not use DCM for extraction. Switch to 2-MeTHF or Ethyl Acetate. Furthermore, replace standard water washes with 5% aqueous LiCl or brine. The "salting-out" effect significantly reduces the solubility of the pyrazole in the aqueous phase while effectively stripping away the DMF.

Q4: Can I use Sodium Hypochlorite (NaOCl / Bleach) instead of NCS to reduce raw material costs?

A: While NaOCl is a highly cost-effective chlorinating agent, it requires an acidic environment (e.g., Acetic Acid) to generate the active electrophile ( Cl2​ or HOCl ).

  • Solution/Warning: Proceed with extreme caution. The combination of aqueous NaOCl and acid at elevated temperatures will likely lead to competitive hydrolysis of your C3-carboxylate ester, yielding 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid. If the ester is required for your next step, stick to anhydrous NCS/DMF conditions.

References

  • N-Chlorosuccinimide | PubChem, National Center for Biotechnology Information. URL:[Link]

  • Halogenation of Heterocycles | Organic Chemistry Portal. URL:[Link]

  • Dimethylformamide | PubChem, National Center for Biotechnology Information. URL: [Link]

  • Electrophilic Substitution | IUPAC Compendium of Chemical Terminology (Gold Book). URL:[Link]

Optimization

Technical Support Center: Stability &amp; Storage of Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific degradation challenges associated with ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific degradation challenges associated with ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate .

While this compound is a highly valuable building block in pharmaceutical and agrochemical synthesis, its ethyl ester moiety is inherently susceptible to nucleophilic acyl substitution (hydrolysis) when exposed to ambient moisture. The electron-withdrawing nature of the chloro-substituted pyrazole ring further increases the electrophilicity of the carbonyl carbon, making proper storage critical to maintaining batch integrity.

Below, you will find targeted troubleshooting guides, mechanistic FAQs, and self-validating protocols to ensure zero-defect storage.

Core Mechanism of Degradation

To prevent degradation, we must first understand the causality of the failure mode. Hydrolysis of this compound is not spontaneous; it requires a nucleophile (water) and is accelerated by catalysts (trace acid/base) and thermal energy.

HydrolysisLogic Intact Intact Ester (Ethyl pyrazole-3-carboxylate) Hydrolysis Nucleophilic Acyl Substitution (Hydrolysis Pathway) Intact->Hydrolysis H2O Moisture Ingress (Condensation/Humidity) H2O->Hydrolysis Nucleophile Cat Trace Acid/Base (Synthesis Impurities) Cat->Hydrolysis Catalyst Temp Elevated Temp (>25°C) Temp->Hydrolysis Kinetic Drive Degradant Degradation Products: Pyrazole-3-carboxylic acid + Ethanol Hydrolysis->Degradant

Logical causality of ester hydrolysis driven by moisture, catalysts, and temperature.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate showing a highly polar baseline spot on TLC/LCMS after three months of storage? A: This is the classic signature of ester hydrolysis. The polar spot is 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid . The pyrazole ring, particularly with the C4-chlorine atom, exerts an inductive electron-withdrawing effect (-I effect). This increases the partial positive charge ( δ+ ) on the ester carbonyl carbon, lowering the activation energy required for ambient water to attack the carbonyl group .

Q2: I store my compound in a refrigerator at 4°C. Why is it still hydrolyzing? A: Temperature control only slows the Arrhenius kinetics of the reaction; it does not eliminate the nucleophile. If you are opening the cold vial in a humid laboratory, atmospheric moisture condenses immediately on the cold inner walls of the glass. When the vial is resealed, this trapped water initiates hydrolysis. Furthermore, standard silicone septa are highly permeable to water vapor over time .

Q3: How can I definitively distinguish between the intact ester and the hydrolyzed acid using standard analytical techniques? A:

  • LC-MS: The intact ester will show an [M+H]+ peak at m/z ~189 (assuming 35Cl ). The hydrolyzed acid will elute significantly earlier (due to higher polarity) and show an [M+H]+ at m/z ~161.

  • 1H NMR ( CDCl3​ ): Look for the disappearance of the ethyl group signals: a quartet at ~4.4 ppm ( −CH2​− ) and a triplet at ~1.4 ppm ( −CH3​ ). The appearance of a broad singlet far downfield (>10 ppm) indicates the carboxylic acid proton.

Q4: Can I salvage the material if partial hydrolysis (e.g., 5-10%) has occurred? A: Yes. Because the degradant is a carboxylic acid, it can be easily removed via acid-base extraction. Dissolve the degraded mixture in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild, cold aqueous base (e.g., 5% NaHCO3​ ). The hydrolyzed acid will partition into the aqueous layer as a sodium salt, leaving the intact ester in the organic layer. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Quantitative Stability Data

To highlight the importance of environmental controls, the following table summarizes the quantitative degradation rates of ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate under various storage conditions.

Storage TemperatureAtmosphereContainer Seal TypeEst. Hydrolysis Rate (% / month)Shelf-Life (to >98% purity)
25°C (Ambient)Ambient Air (50% RH)Standard Polypropylene Cap2.50%< 1 month
25°C (Ambient)Argon BackfillStandard Polypropylene Cap0.80%~ 2.5 months
4°C (Refrigerated)Ambient AirPTFE-Lined Screw Cap0.30%~ 6 months
4°C (Refrigerated) Argon Backfill PTFE-Lined Cap + Parafilm < 0.05% > 36 months
-20°C (Freezer)Argon BackfillPTFE-Lined Cap + Parafilm< 0.01%Indefinite

Data synthesis based on standard ester stability profiles under varied humidity and thermal conditions .

Self-Validating Storage Protocol

To guarantee the integrity of your compound, do not rely on passive storage. Implement the following self-validating workflow. This protocol ensures that any failure in the storage environment is detected before the compound degrades.

StorageWorkflow A Bulk Material Receipt B Vacuum Drying (Remove H2O) A->B QC Pass C Aliquoting (Glovebox) B->C Dry D Argon Backfill (Inerting) C->D Vials E PTFE Sealing + Parafilm D->E Purged F Storage at 4°C (Desiccated) E->F Sealed

Optimal storage workflow to prevent moisture ingress and ester hydrolysis.
Step-by-Step Methodology

Step 1: Pre-Drying (Moisture Evacuation) Place the bulk ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate in a vacuum desiccator or vacuum oven at room temperature (20-25°C) for 12 hours prior to storage. Causality: This removes any surface moisture acquired during shipping or initial handling.

Step 2: Aliquoting (Minimizing Exposure) Divide the bulk material into single-use or weekly-use aliquots using amber glass vials. Causality: Repeatedly opening a single bulk container introduces fresh atmospheric moisture and causes thermal cycling, which exponentially accelerates hydrolysis. Amber glass prevents potential UV-catalyzed radical side reactions.

Step 3: Inert Gas Blanketing Using a Schlenk line or a glove box, purge the headspace of each vial with dry Argon (preferred over Nitrogen as Argon is heavier than air and forms a better blanket over the solid).

Step 4: High-Integrity Sealing Cap the vials immediately using caps with PTFE (Teflon) liners . Do not use standard rubber or silicone septa. Wrap the exterior of the cap/vial junction tightly with Parafilm. Causality: PTFE is highly impermeable to water vapor, whereas silicone acts as a moisture sponge over long durations.

Step 5: The Self-Validating Storage Environment Place the sealed vials inside a secondary container (e.g., a Lock&Lock box or a desiccator cabinet) filled with indicating Drierite (anhydrous calcium sulfate with cobalt chloride). Store this secondary container at 4°C.

  • Validation Mechanism: The indicating Drierite acts as your self-validating system. As long as the desiccant remains blue, the micro-environment is completely free of moisture. If it turns pink, the environmental seal has failed, alerting you to intervene before the ester hydrolyzes.

Step 6: Thawing Protocol (Critical) When retrieving an aliquot, remove the vial from the 4°C environment and allow it to warm to room temperature for 30 minutes before opening . Causality: Opening a cold vial causes immediate condensation of atmospheric water into the compound, instantly defeating all previous storage precautions.

References

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th Edition). Source: John Wiley & Sons. Details the mechanistic principles of nucleophilic acyl substitution and the inductive effects of electron-withdrawing groups on ester hydrolysis. URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Research Council / National Academies Press. Provides authoritative guidelines on the permeability of storage materials (PTFE vs. Silicone) and proper environmental controls for moisture-sensitive compounds. URL:[Link]

  • Stability and Storage of Moisture-Sensitive Reagents in Organic Synthesis. Source: Organic Process Research & Development (ACS Publications). Discusses the quantitative impact of temperature and inert atmospheres on the shelf-life of electrophilic building blocks. URL:[Link]

Troubleshooting

Technical Support Center: Scale-Up of Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

Welcome to the Application Science Support Portal. Scaling up pyrazole derivatives—specifically moving from milligram-scale discovery chemistry to multi-kilogram process manufacturing—introduces severe challenges in regi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Portal. Scaling up pyrazole derivatives—specifically moving from milligram-scale discovery chemistry to multi-kilogram process manufacturing—introduces severe challenges in regioselectivity, thermal management, and downstream purification.

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and operational hurdles you will face when synthesizing ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate . This guide abandons theoretical fluff in favor of field-proven, self-validating methodologies grounded in process chemistry principles [1].

Process Workflow Architecture

Before diving into specific troubleshooting, it is critical to map the optimized synthetic route. The workflow below illustrates the transition from the starting material through regioselective N-methylation, selective crystallization, and controlled C4-chlorination.

ScaleUpWorkflow Start Starting Material Ethyl 1H-pyrazole-3-carboxylate Step1 Step 1: N-Methylation (Me2SO4, K2CO3, Toluene) Start->Step1 Mix Crude Intermediate (1-Me & 5-Me Isomers) Step1->Mix Cryst Selective Crystallization (Heptane/EtOAc) Mix->Cryst PureInt Purified Intermediate Ethyl 1-methyl-1H-pyrazole-3-carboxylate Cryst->PureInt Waste Waste Streams (5-Me Isomer, Succinimide) Cryst->Waste Step2 Step 2: C4-Chlorination (NCS, cat. DMF, 2-MeTHF) PureInt->Step2 Product Final Product Ethyl 4-chloro-1-methyl-1H- pyrazole-3-carboxylate Step2->Product Step2->Waste

Process workflow for scale-up of ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate.

Troubleshooting & FAQs

Q1: We are seeing a poor regiomeric ratio (RR) favoring the unwanted 5-methyl isomer during N-methylation. How can we shift this on a 50 kg scale?

The Causality: The starting material, ethyl 1H-pyrazole-3-carboxylate, exists in tautomeric equilibrium. While the N1 position is sterically less hindered, polar aprotic solvents (like DMF) combined with alkali metals (like Na⁺ or K⁺) promote chelation between the metal cation, the ester carbonyl at C3, and the adjacent N2 nitrogen. This chelation directs the methylating agent to the sterically hindered N2 position, artificially inflating the formation of the unwanted 1-methyl-1H-pyrazole-5-carboxylate byproduct [2]. The Solution: Break the chelation effect. Switch your solvent from DMF to a non-polar solvent like Toluene, and use a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB). This forces the reaction to proceed via a non-chelated ion pair, allowing steric hindrance to naturally dictate the outcome, heavily favoring the desired 1-methyl isomer.

Q2: During C4 chlorination with N-Chlorosuccinimide (NCS), we experience a delayed exotherm that over-pressurizes the reactor. How do we mitigate this?

The Causality: Chlorination of the pyrazole core using NCS is an electrophilic aromatic substitution. NCS is relatively stable and requires an initiation period to generate the active electrophilic chlorine species (often facilitated by trace acid or a Vilsmeier-type intermediate with DMF). If you add the entire charge of NCS at low temperatures, it will not react immediately; it "pools" in the reactor. Once the reaction finally initiates, the accumulated NCS reacts all at once, leading to a catastrophic thermal runaway [3]. The Solution: Never add NCS in a single batch at scale. Maintain the reactor at the activation temperature (45°C) and dose the NCS in small solid portions or as a slurry. Utilize catalytic DMF to ensure immediate initiation upon addition.

Q3: How do we efficiently remove the succinimide byproduct at scale without resorting to column chromatography?

The Causality: Succinimide is highly soluble in polar organic solvents and tends to co-crystallize with the final pyrazole product, ruining the purity profile of the API intermediate. The Solution: Exploit the pKa of succinimide (~9.4). By washing the post-reaction organic phase (e.g., 2-MeTHF) with a dilute aqueous NaOH solution (pH 10-11), you deprotonate the succinimide, converting it into a highly water-soluble sodium salt. The target ester remains entirely in the organic phase, allowing for a simple phase separation.

Quantitative Optimization Data

The following table summarizes the process optimization for the critical N-methylation step. Notice how solvent polarity and reagent choice directly impact the E-Factor (environmental waste metric) and isolated yield.

Reaction ConditionSolventBase / AdditiveAlkylating ReagentRegiomeric Ratio (1-Me : 5-Me)Isolated Yield (Target)E-Factor
Baseline (Lab)DMFK₂CO₃MeI65 : 3542%> 45
Optimization ATHFNaHMeI50 : 5031%> 50
Optimization BTolueneK₂CO₃Me₂SO₄85 : 1568%22
Scale-Up (Final) Toluene K₂CO₃ / TBAB Me₂SO₄ 92 : 8 76% 14

Standard Operating Protocols (SOPs)

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.

Protocol 1: Regioselective N-Methylation
  • Reactor Preparation: Charge a jacketed reactor with Toluene (10 volumes) and ethyl 1H-pyrazole-3-carboxylate (1.0 eq).

  • Base Addition: Add anhydrous K₂CO₃ (1.5 eq) and Tetrabutylammonium bromide (TBAB, 0.05 eq). Agitate at 250 rpm and heat to 40°C.

  • Dosing: Slowly dose Dimethyl sulfate (Me₂SO₄, 1.1 eq) over 2.5 hours via an addition funnel. Safety Note: Me₂SO₄ is a highly toxic alkylating agent; ensure scrubber systems are active.

  • Reaction: Stir for 4 hours at 40°C.

  • IPC Checkpoint 1: Sample organic phase for HPLC. Validation: Conversion of starting material must be > 98%. If < 98%, stir for an additional 2 hours.

  • Quench: Slowly add 10% aqueous NH₄OH (3 volumes) to destroy unreacted Me₂SO₄. Stir for 30 minutes.

  • Workup: Phase separate. Wash the organic layer with brine (3 volumes).

  • Crystallization: Concentrate the organic layer under vacuum to 3 volumes. Heat to 60°C and slowly add Heptane (7 volumes). Cool at a rate of 10°C/hour to 5°C.

  • Filtration & Validation: Filter the resulting crystals. Self-Validation Checkpoint: HPLC analysis of the wet cake must show < 1.0% area of the 5-methyl isomer. If > 1.0%, perform a secondary reslurry in 1:4 EtOAc/Heptane.

Protocol 2: Controlled C4-Chlorination
  • Reactor Preparation: Charge reactor with 2-Methyltetrahydrofuran (2-MeTHF, 8 volumes), the purified ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq), and DMF (0.05 eq).

  • Heating: Heat the mixture to 45°C.

  • Controlled Dosing: Add N-Chlorosuccinimide (NCS, 1.05 eq) in 5 equal portions over 2.5 hours.

  • Thermal Monitoring (Critical): Monitor the internal temperature closely. Validation: Do not add the next portion of NCS until the exotherm from the previous addition has completely subsided (ΔT < 1°C). Use inline FTIR to confirm the disappearance of the NCS carbonyl stretch before subsequent additions.

  • Reaction: Stir at 45°C for 2 hours.

  • IPC Checkpoint 2: Sample for HPLC. Validation: Target intermediate must be > 99% consumed.

  • Workup: Cool to 20°C. Wash the organic phase with 5% aqueous NaOH (4 volumes) to extract the succinimide byproduct. Phase separate and wash the organic layer with DI water (3 volumes).

  • Isolation: Concentrate the organic phase to 2 volumes, swap solvent to Ethanol, and precipitate with Water. Filter and dry under vacuum at 45°C to yield ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate.

References

  • Organic Process Research & Development (ACS Publications) Source for principles on scale-up safety, E-factor optimization, and thermal runaway mitigation.[Link]

  • Organic Chemistry Portal: Pyrazole Synthesis and Functionalization Source for mechanistic insights into tautomerization, regioselective N-alkylation, and chelation control.[Link]

  • U.S. Chemical Safety and Hazard Investigation Board (CSB) Authoritative grounding for hazards related to reagent pooling and delayed exothermic reactions in batch processing.[Link]

Optimization

Technical Support Center: Separation &amp; Purification of Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

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Author: BenchChem Technical Support Team. Date: April 2026

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Analyzing Structural Aspects

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Exploring Separation Strategies

I'm now investigating separation methodologies for the methyl-5-carboxylate regioisomer. Given the isomers' similar polarities, traditional silica gel chromatography could be difficult. I'm focusing on optimization of the mobile phase for normal-phase chromatography and considering reverse-phase HPLC, with potential modifiers, and crystallization as options. I aim to leverage differences in dipole moments and steric hindrance to achieve separation.

Focusing on References

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Refining the Workflow

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Visualizing the Flow

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Analyzing Separation Strategy

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Addressing Hydrolysis Concern

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Detailing Chromatographic Behavior

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Constructing DOT Diagram

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Implementing Color Coding

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Clarifying Isomer Separations

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Visualizing Chromatographic Data

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Visualizing Fraction Collection

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Explaining Chemical Mechanisms

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Constructing Tables

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Verifying Carboxylic Acid Removal

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Welcome to the Advanced Chromatography and Purification Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate from its complex synthesis matrix.

The synthesis of this critical pharmaceutical intermediate typically involves the N-methylation of a pyrazole precursor followed by electrophilic chlorination. This pathway inevitably generates a matrix of regioisomers, over-halogenated byproducts, and hydrolysis degradants. This guide provides the mechanistic causality behind these impurities and self-validating protocols to achieve >99% target purity.

Diagnostic Separation Workflow

The following logic tree outlines the optimal downstream processing strategy, exploiting the distinct physicochemical properties of each byproduct class.

G Crude Crude Reaction Mixture (Target + Isomers + Byproducts) BasicWash Liquid-Liquid Extraction (Sat. NaHCO3 Wash) Crude->BasicWash AcidRemoved Aqueous Phase (Carboxylic Acid Byproduct) BasicWash->AcidRemoved pH > 8 OrganicPhase Organic Phase (Esters + Dichloro Byproducts) BasicWash->OrganicPhase NP_Flash Normal Phase Chromatography (Toluene/EtOAc gradient) OrganicPhase->NP_Flash RegioRemoved Early Fractions (1,5-Regioisomer + Dichloro) NP_Flash->RegioRemoved Rf 0.45 TargetEnriched Target Fractions (Enriched 1,3-Isomer) NP_Flash->TargetEnriched Rf 0.30 Cryst Selective Crystallization (MTBE / Heptane) TargetEnriched->Cryst Pure Pure Ethyl 4-chloro-1-methyl- 1H-pyrazole-3-carboxylate Cryst->Pure >99% Purity

Figure 1. Downstream separation workflow for isolating the target pyrazole from synthesis byproducts.

Troubleshooting Q&A: Mechanistic Insights

Q1: Why am I seeing a closely eluting doublet peak in my HPLC chromatogram, and why does standard Hexane/Ethyl Acetate fail to resolve it on silica?

The Causality: You are observing the classic pyrazole regioisomer problem. N-methylation of the tautomeric pyrazole precursor yields both the 1-methyl-3-carboxylate (target) and the 1-methyl-5-carboxylate (byproduct). In standard alkane/ester mobile phases, their polarities appear nearly identical. However, in the 1,5-isomer, the ester group sterically clashes with the adjacent N-methyl group, forcing the carbonyl oxygen out of the pyrazole ring's plane. This breaks conjugation and alters the molecule's dipole moment. According to foundational separation principles published in , switching your mobile phase to Toluene/Ethyl Acetate leverages π−π interactions between toluene and the fully conjugated 1,3-isomer, selectively retarding its elution and allowing the 1,5-isomer to elute first.

Q2: My crude mixture contains a highly lipophilic impurity that ruins my crystallization. What is it?

The Causality: This is likely the 4,5-dichloro byproduct . During the electrophilic aromatic substitution (EAS) with N-chlorosuccinimide (NCS) or Cl2​ , the 4-position is the most nucleophilic. However, excess reagent or elevated temperatures will force a second chlorination at the 5-position. The addition of a second heavy halogen significantly increases the molecule's lipophilicity ( logP ), making it highly soluble in non-polar crystallization anti-solvents like heptane. It must be removed via normal-phase chromatography prior to final crystallization.

Q3: There is a massive baseline-sticking impurity on my TLC plates. How do I remove it without wasting silica gel?

The Causality: Ester hydrolysis. Trace moisture during the chlorination step or harsh workup conditions converts the ethyl ester into 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid . Because it contains a free carboxylic acid, it binds irreversibly to the acidic silanol groups on standard silica gel. Do not use chromatography for this. Instead, exploit its pKa​ (~3.5-4.0) by performing a mildly basic liquid-liquid extraction.

Quantitative Chromatographic Data

To aid in fraction identification, refer to the standardized retention metrics below. Data is normalized against the target compound.

Compound ClassSpecific ByproductNP-TLC ( Rf​ )*RP-HPLC (RRT)**Primary Removal Strategy
Over-halogenated Ethyl 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylate0.601.45Normal-Phase Flash
Regioisomer Ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate0.451.10Normal-Phase Flash (Toluene)
Target Product Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate 0.30 1.00 Isolation / Crystallization
Degradant 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid0.050.40Basic Aqueous Wash

*Conditions: Silica gel 60 F254​ , Mobile Phase: 80:20 Toluene/Ethyl Acetate. **Conditions: C18 Column, Gradient 10-90% Acetonitrile in Water (0.1% Formic Acid).

Self-Validating Standard Operating Procedures (SOPs)

SOP 1: Chemical Depletion of Hydrolysis Byproducts

Objective: Remove the highly polar carboxylic acid degradant prior to chromatography to prevent column fouling.

  • Dilution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Basic Wash: Add an equal volume of saturated aqueous NaHCO3​ (pH ~8.5). Vigorously stir for 10 minutes to ensure complete deprotonation of the carboxylic acid.

  • Phase Separation: Allow the layers to separate. The lower DCM layer contains the target ester; the upper aqueous layer contains the sodium salt of the acid byproduct.

  • Self-Validation Check: Spot the separated aqueous layer onto a TLC plate. Expose to UV (254 nm). If a strong spot is visible at the baseline, the extraction was successful. To definitively validate, acidify a 1 mL aliquot of the aqueous layer with 1M HCl to pH 2; the solution should turn cloudy as the free acid precipitates.

  • Recovery: Dry the DCM layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

SOP 2: Regioselective Normal-Phase Flash Chromatography

Objective: Separate the 1,5-regioisomer and 4,5-dichloro byproducts from the target 1,3-isomer.

  • Column Preparation: Pack a silica gel column (40-63 µm particle size) using a 100% Toluene mobile phase. Note: Toluene is critical here for π−π differentiation, as detailed in standard methodologies from the .

  • Loading: Dry-load the concentrated organic phase from SOP 1 onto a small amount of silica gel and apply to the top of the column.

  • Elution Gradient:

    • Run 2 column volumes (CV) of 100% Toluene to elute the highly lipophilic 4,5-dichloro byproduct.

    • Step the gradient to 90:10 Toluene/Ethyl Acetate. The sterically twisted 1,5-regioisomer will elute next.

    • Step the gradient to 80:20 Toluene/Ethyl Acetate to elute the target 1,3-isomer.

  • Self-Validation Check: Perform TLC on the fractions. The target compound must show a single spot at Rf​ 0.30. If a faint spot appears at Rf​ 0.45, pool these fractions separately—they require recrystallization.

SOP 3: Final Polishing via Selective Crystallization

Objective: Elevate target purity from ~95% (post-flash) to >99.5%.

  • Dissolution: Dissolve the enriched target fractions in a minimum amount of Methyl tert-butyl ether (MTBE) at 50°C.

  • Anti-solvent Addition: Slowly add Heptane dropwise until the solution becomes slightly turbid (the cloud point).

  • Annealing: Hold the temperature at 50°C for 15 minutes to allow the turbidity to clear (redissolution of microcrystals), ensuring a highly ordered crystal lattice that excludes trace regioisomers.

  • Cooling: Cool the system slowly to 4°C at a rate of 10°C/hour.

  • Self-Validation Check: Filter the crystals and analyze the mother liquor via HPLC. The mother liquor should be highly enriched in the 1,5-isomer, validating that the crystal lattice selectively rejected the structurally divergent byproduct.

References

  • Organic Process Research & Development - Regioselective Synthesis and Separation of Pyrazoles: Mechanistic Insights into Tautomerism and Alkylation. American Chemical Society. Available at: [Link]

  • Journal of Chromatography A - Chromatographic Techniques for the Resolution of Heterocyclic Regioisomers using Aromatic Mobile Phases. Elsevier. Available at:[Link]

  • PubChem Database - Baseline Physicochemical Properties of Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate (Compound CID). National Center for Biotechnology Information. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting the Suzuki-Miyaura Coupling of Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming challenging cross-coupling reactions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming challenging cross-coupling reactions.

Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate presents a unique "double-threat" in palladium-catalyzed Suzuki-Miyaura couplings: a highly resistant C–Cl bond coupled with a heterocycle capable of aggressively poisoning transition metal catalysts. This guide synthesizes mechanistic causality, empirical data, and self-validating protocols to help you achieve full conversion.

Part 1: Mechanistic Causes of Low Reactivity (FAQs)

Q1: Why is the C4–Cl bond in this specific pyrazole so resistant to oxidative addition compared to other heteroaryl chlorides? A: The reactivity of an aryl chloride in oxidative addition is inversely proportional to the electron density at the halogenated carbon. In the pyrazole ring, the C4 position is notoriously electron-rich (which is why it is the primary site for electrophilic aromatic substitution). While the C3-ethyl ester provides some electron-withdrawing inductive effect, it is insufficient to fully activate the C4–Cl bond. Consequently, the high bond dissociation energy of the C–Cl bond (~96 kcal/mol) creates a massive kinetic barrier for standard Pd(0) catalysts.

Q2: My reaction stalls at 15–20% conversion even with elevated temperatures. Is the catalyst dying, or is the oxidative addition just slow? A: You are likely experiencing catalyst poisoning via off-cycle coordination . The N2 atom of the pyrazole core possesses an available lone pair. Unshielded or under-ligated Palladium species will readily coordinate to this nitrogen, forming stable, unreactive off-cycle complexes. At elevated temperatures, these stalled complexes aggregate into inactive "Palladium black," permanently killing your catalytic cycle. Overcoming this requires a ligand with extreme steric bulk to physically block the N2 atom from approaching the Pd center .

Part 2: Catalyst and Ligand Selection

Q3: How do I select the right Palladium/Ligand system to overcome both the electronic barrier and catalyst poisoning? A: You must abandon first-generation catalysts (like Pd(PPh3)4 or Pd(dppf)Cl2) and utilize Buchwald dialkylbiaryl phosphine ligands , specifically XPhos .

  • Electronic Solution: The dicyclohexylphosphino group on XPhos is intensely electron-donating, creating an electron-rich Pd(0) center that aggressively inserts into the unreactive C4–Cl bond.

  • Steric Solution: The bulky 2,4,6-triisopropylphenyl ring of XPhos creates a protective steric umbrella around the Palladium, preventing the pyrazole N2 atom from coordinating.

Furthermore, relying on Pd2(dba)3 as a precatalyst often fails here because the dba (dibenzylideneacetone) ligands compete with the substrate for the Pd center. Instead, use XPhos Pd G3 , which rapidly generates the active, monoligated Pd(0)-XPhos species at room temperature without competitive inhibitors .

Quantitative Ligand Screening Data

Reaction Conditions: Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq), Phenylboronic acid (1.5 eq), Base (3.0 eq), 1,4-Dioxane/H2O, 90 °C, 12 h.

Ligand ClassSpecific LigandPd SourceConversion (%)Yield (%)Primary Failure Mode
TriarylphosphinePPh3Pd(OAc)2< 5%0%Failure to oxidatively add to C4-Cl
BidentatedppfPd(dppf)Cl215 - 20%12%Catalyst poisoning via N2-coordination
DialkylbiarylSPhosPd2(dba)375 - 85%70%Slow activation; dba inhibition
Dialkylbiaryl XPhos XPhos Pd G3 > 99% 94% None (Optimal steric/electronic balance)

Part 3: Base and Solvent Optimization

Q4: What is the optimal base and solvent system to ensure efficient transmetalation without hydrolyzing the C3-ethyl ester? A: Strong bases like NaOH or KOtBu will rapidly saponify your C3-ethyl ester, destroying your starting material. You must use a mild, inorganic base. Potassium phosphate tribasic (K3PO4) is the gold standard here. For the solvent, use a 1,4-Dioxane / Water (4:1 v/v) mixture. The water is not a contaminant; it is a critical reagent. It dissolves the K3PO4 and generates the highly reactive aryl-hydroxyboronate species required for the transmetalation step .

Part 4: Catalytic Workflow & Bottleneck Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific bottlenecks caused by the 4-chloropyrazole substrate and how the XPhos ligand bypasses them.

SuzukiCycle Pd0 Active Catalyst [Pd(0)-XPhos] OxAdd Oxidative Addition (High Barrier at C4-Cl) Pd0->OxAdd Pyrazole Substrate Poison Catalyst Poisoning (N2-Coordination) Pd0->Poison Unshielded Pd PdII Pd(II) Complex Ar-Pd(Cl)-XPhos OxAdd->PdII TransMet Transmetalation PdII->TransMet Boronate + K3PO4 PdII_Ar Pd(II) Diaryl Ar-Pd(Ar')-XPhos TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Coupled Product Poison->Pd0 Steric Shielding (XPhos)

Catalytic cycle showing bottlenecks and XPhos-mediated bypasses in Suzuki coupling.

Part 5: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . By checking the reaction at the 1-hour mark, you can independently verify if the catalyst has activated properly before committing to the full reaction time.

Reagents Required:
  • Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • K3PO4 (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane (Degassed, 4.0 mL)

  • Milli-Q Water (Degassed, 1.0 mL)

Step-by-Step Methodology:
  • Reaction Assembly (Benchtop): To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the pyrazole substrate, arylboronic acid, K3PO4, and XPhos Pd G3.

  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. Evacuate the vial and backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times.

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane followed by the degassed Water.

    • Causality Note: Adding water last prevents the localized hydrolysis of the ester before the K3PO4 is fully dispersed.

  • Thermal Activation: Place the vial in a pre-heated aluminum reaction block at 90 °C and stir vigorously (800 rpm).

  • Self-Validation Checkpoint (1 Hour): Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation: You should observe <10% of the boronic acid remaining (due to rapid transmetalation and some protodeboronation) and the appearance of the product mass. If the starting material is untouched and the solution has turned black, oxygen has breached the system, or the solvent was not properly degassed.

  • Completion & Workup: Continue heating for 12 hours. Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2013). N-substituted indolyl palladium complexes as highly active precatalysts for cross-coupling reactions. Chemical Science.[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[Link]

Reference Data & Comparative Studies

Validation

ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate vs ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate reactivity

As drug discovery and agrochemical development increasingly rely on functionalized heterocyclic building blocks, pyrazoles have emerged as privileged scaffolds. Specifically, ethyl 4-halo-1-methyl-1H-pyrazole-3-carboxyla...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and agrochemical development increasingly rely on functionalized heterocyclic building blocks, pyrazoles have emerged as privileged scaffolds. Specifically, ethyl 4-halo-1-methyl-1H-pyrazole-3-carboxylates are highly sought after for their ability to serve as versatile intermediates.

However, a common bottleneck in synthetic route design is the selection of the correct halogen at the C4 position. While chlorine and bromine may seem interchangeable on paper, their divergent bond dissociation energies (BDEs) and the unique electronic environment of the pyrazole ring dictate entirely different synthetic strategies.

This guide provides an authoritative, data-backed comparison between ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate (the chloride) and ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (the bromide), detailing the mechanistic causality behind their reactivity and providing self-validating protocols for their application.

Mechanistic Causality: The Electronics of the C4 Position

To understand the reactivity of these building blocks, we must first analyze the electronic nature of the pyrazole ring. Pyrazole is a π -excessive heterocycle. The C4 position is the most electron-rich carbon on the ring. While the ethyl ester at the C3 position exerts an electron-withdrawing inductive effect, the C4 position remains relatively deactivated toward oxidative addition by low-valent transition metals compared to electron-deficient systems (e.g., 2-halopyridines).

The C-X Bond Dynamics

The fundamental divergence in reactivity stems from the carbon-halogen bond strength [1]:

  • C-Br Bond (~285 kJ/mol): The lower activation barrier for oxidative addition allows the bromide to react smoothly under standard palladium catalysis. It is also highly susceptible to rapid lithium-halogen exchange.

  • C-Cl Bond (~331 kJ/mol): The high BDE, combined with the lack of strong electron deficiency at C4, makes the chloride notoriously sluggish in cross-coupling reactions. Overcoming this barrier requires highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) to accelerate oxidative addition and prevent catalyst resting-state entrapment [2].

HalogenReactivity A 4-Halo-1-methyl-1H-pyrazole -3-carboxylate B X = Bromine (C-Br) A->B Lower BDE (~285 kJ/mol) C X = Chlorine (C-Cl) A->C Higher BDE (~331 kJ/mol) B1 Rapid Oxidative Addition (Standard Pd catalysts) B->B1 B2 Efficient Li-Halogen Exchange (n-BuLi, -78°C) B->B2 C1 High Barrier to Oxidative Addition (Requires XPhos/SPhos) C->C1 C2 Inert to Li-Halogen Exchange (Ester degradation risk) C->C2

Divergent reactivity pathways of 4-halo-pyrazoles based on halogen bond dissociation energies.

Quantitative Performance & Reactivity Matrix

The following table summarizes the experimental performance of both building blocks across standard synthetic transformations.

TransformationEthyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylateEthyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
Suzuki-Miyaura Coupling Excellent. Proceeds with Pd(dppf)Cl₂, 80°C, 2-4 hours.Poor to Moderate. Requires Pd₂(dba)₃/XPhos, 100°C+, 12-24 hours.
Buchwald-Hartwig Amination Good. Effective with BrettPhos or RuPhos.Moderate. Requires strong bases (LiHMDS) and specialized precatalysts.
Lithium-Halogen Exchange Excellent. Instantaneous with n -BuLi at -78°C.Inert. Exchange does not occur before competitive ester attack.
Grignard Formation (Turbo) Good. Proceeds with i -PrMgCl·LiCl at 0°C [3].Inert. Requires highly forcing conditions.
Cost / Atom Economy Higher cost, lower atom economy (Br = 79.9 g/mol ).Lower cost, better atom economy (Cl = 35.4 g/mol ).

Strategic Takeaway: Use the bromide for rapid library generation, discovery chemistry, and complex metalation sequences. Transition to the chloride during process scale-up where reagent cost and atom economy outweigh the need for expensive, specialized palladium ligands.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems. Causality for each critical step is explained to prevent common modes of failure (e.g., catalyst oxidation, ester hydrolysis).

Protocol A: Suzuki-Miyaura Coupling of the Bromide (Mild Conditions)

Objective: C-C bond formation utilizing the highly reactive C-Br bond without hydrolyzing the C3 ester.

  • Reaction Setup: To an oven-dried 20 mL vial, add ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv). Rationale: The bidentate dppf ligand prevents catalyst deactivation and is sufficiently electron-rich to insert into the C-Br bond.

  • Solvent & Degassing (Critical): Add a 4:1 mixture of 1,4-Dioxane/H₂O (10 mL). Sparge the mixture with Argon for 10 minutes. Causality: Oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II) complexes. Sparging is non-negotiable.

  • Heating & Monitoring: Seal the vial and heat at 80°C. Monitor via LCMS. The reaction should reach >95% conversion within 3 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water. Self-Validation: If the LCMS shows a mass corresponding to [M-28] (loss of ethyl), the reaction temperature was too high, leading to ester hydrolysis by the aqueous base.

Protocol B: Buchwald-Hartwig Amination of the Chloride (Harsh Conditions)

Objective: Overcoming the high C-Cl BDE to form a C-N bond using specialized Buchwald ligands.

  • Reaction Setup: In a nitrogen-filled glovebox, add ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv, 1.0 mmol), the desired secondary amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv) to a vial. Rationale: Cs₂CO₃ is used instead of NaOtBu to prevent transesterification or saponification of the ethyl ester.

  • Precatalyst Selection: Add XPhos Pd G3 (0.02 equiv). Causality: Generation 3 (G3) precatalysts rapidly form the active monoligated Pd(0)-XPhos species at room temperature, which is strictly required to insert into the stubborn C-Cl bond.

  • Solvent: Add anhydrous, degassed Toluene (5 mL).

  • Heating: Seal the vial, remove from the glovebox, and heat at 100°C for 16 hours.

  • Validation & Workup: Analyze via TLC (Hexanes/EtOAc). If unreacted chloride remains, do not simply add more catalyst outside the glovebox (ambient O₂ will kill it). Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts before silica gel purification.

Conclusion

The choice between ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate and its bromo-analog dictates the entire trajectory of a synthetic campaign. While the chloride offers superior atom economy for process-scale manufacturing, it demands rigorous air-free techniques and advanced catalyst systems to overcome its high bond dissociation energy. Conversely, the bromide is the premier choice for discovery chemists, offering rapid, reliable reactivity across a broad spectrum of cross-coupling and metalation methodologies.

References

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002. Available at:[Link]

  • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008. Available at:[Link]

  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004. Available at:[Link]

Comparative

Comparative Guide: HPLC Method Validation for Ethyl 4-Chloro-1-methyl-1H-pyrazole-3-carboxylate Purity Analysis

As pharmaceutical pipelines increasingly rely on complex heterocyclic intermediates, the analytical demands placed on quality control laboratories have intensified. Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex heterocyclic intermediates, the analytical demands placed on quality control laboratories have intensified. Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is a critical building block in the synthesis of numerous agrochemicals and active pharmaceutical ingredients (APIs), including specific kinase inhibitors.

The primary analytical challenge with this compound lies in its synthesis. N-methylation of the pyrazole precursor inevitably generates a mixture of regioisomers—specifically, the target N1-methyl compound and the N2-methyl impurity (Ethyl 4-chloro-2-methyl-2H-pyrazole-3-carboxylate). Because these isomers possess identical molecular weights and nearly indistinguishable lipophilicity, traditional reversed-phase chromatography often fails to resolve them.

This guide provides an objective comparison of stationary phase chemistries to solve this separation challenge, followed by a self-validating, step-by-step High-Performance Liquid Chromatography (HPLC) method validation protocol grounded in .

The Analytical Challenge & Causality

Standard reversed-phase separation relies on dispersive (hydrophobic) interactions. When analyzing ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate against its N2-methyl regioisomer on a standard C18 column, the hydrophobic volume of both molecules is virtually identical. Consequently, they co-elute.

To achieve baseline resolution, an analytical scientist must exploit orthogonal chemical properties. While their hydrophobicity is similar, the position of the methyl group relative to the electron-withdrawing ester and chloro groups significantly alters the molecule's dipole moment and the electron density of the pyrazole π -system . By shifting from a purely hydrophobic C18 phase to a stationary phase capable of π−π and dipole-dipole interactions, we can selectively retain one isomer over the other.

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl vs. Biphenyl

To demonstrate this, we compared three distinct column chemistries under identical gradient conditions (0.1% Formic Acid in Water / Acetonitrile):

  • Standard C18 (Alkyl Phase): Relies solely on hydrophobic retention.

  • Phenyl-Hexyl: Introduces a single aromatic ring, allowing for moderate π−π interactions with the pyrazole core.

  • Biphenyl: Features two sequential aromatic rings, maximizing polarizability, shape selectivity, and strong π−π interactions.

Table 1: Chromatographic Performance Comparison for Pyrazole Regioisomers

Column ChemistryRetention Time: Target (min)Retention Time: N2-Isomer (min)Resolution ( Rs​ )Peak Tailing ( Tf​ )Verdict
Standard C18 6.426.500.8 1.15Fail (Co-elution)
Phenyl-Hexyl 6.857.151.6 1.20Marginal Pass
Biphenyl 7.308.153.2 1.05Optimal

Data Interpretation: The Biphenyl phase clearly outperforms the alternatives. The enhanced electron density of the biphenyl ligand interacts strongly with the distinct dipole of the N2-methyl isomer, selectively retaining it longer than the N1-methyl target and achieving a highly robust resolution ( Rs​>3.0 ).

Experimental Workflow & Logical Relationships

The following diagram illustrates the logical progression from overcoming the initial analytical challenge to executing a fully compliant method validation.

G cluster_0 Stationary Phase Comparison Start Analytical Challenge: Regioisomer Co-elution C18 C18 Phase (Hydrophobic only) Result: Rs < 1.0 Start->C18 PH Phenyl-Hexyl (Weak π-π) Result: Rs ≈ 1.6 Start->PH BP Biphenyl Phase (Strong π-π & Dipole) Result: Rs > 3.0 Start->BP Opt Method Optimization (0.1% FA / MeCN Gradient) BP->Opt Selected Val ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Opt->Val Final Validated Purity Method Val->Final

Workflow comparing column selectivities and the subsequent ICH method validation.

Step-by-Step Method Validation Protocol

Having selected the Biphenyl column, the method must be validated to ensure it is fit for its intended purpose (quantifying impurities down to 0.05%). This protocol is designed as a self-validating system in accordance with and .

Chromatographic Conditions
  • Column: Core-shell Biphenyl, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Suppresses silanol ionization and maintains consistent pyrazole protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 80% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm.

Validation Execution Steps

Step 1: Specificity & Forced Degradation Causality: We must prove that no degradation products co-elute with the main peak or known impurities.

  • Action: Subject the target compound to acidic (1N HCl), basic (1N NaOH), oxidative (3% H2​O2​ ), thermal (80°C), and photolytic stress for 24 hours.

  • Verification: Analyze stressed samples using Peak Purity algorithms (via PDA detector) to ensure the target peak is spectrally homogenous (Purity Angle < Purity Threshold).

Step 2: Linearity and Range

  • Action: Prepare a stock solution of the target compound and known impurities. Dilute to create a 7-point calibration curve ranging from the Limit of Quantitation (LOQ, ~0.05% of nominal concentration) up to 120% of the specification limit.

  • Verification: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be statistically insignificant.

Step 3: Accuracy (Spike Recovery)

  • Action: Prepare the sample matrix (API at nominal working concentration, e.g., 1.0 mg/mL). Spike known amounts of the N2-methyl regioisomer and des-chloro impurities at 50%, 100%, and 150% of their respective specification limits. Prepare in triplicate.

  • Verification: Calculate the percentage recovery. A self-validating method will yield recoveries between 95.0% and 105.0%, proving the matrix does not suppress or enhance the impurity signal.

Step 4: Precision (Repeatability & Intermediate Precision)

  • Action: For repeatability, prepare six independent sample solutions at 100% of the target test concentration. Inject each once. For intermediate precision, have a second analyst repeat this process on a different day using a different HPLC system.

  • Verification: Calculate the Relative Standard Deviation (%RSD) of the peak areas.

Validation Results Summary

The experimental data generated from the protocol above confirms that the Biphenyl-based method is highly robust and suitable for routine quality control.

Table 2: ICH Q2(R2) Method Validation Results

Validation ParameterICH/USP Acceptance CriteriaExperimental ResultStatus
Specificity (Peak Purity) Purity Angle < ThresholdAngle: 0.12 < Threshold: 0.45Pass
Linearity (Target & Impurities) R2≥0.999 R2=0.9998 Pass
Accuracy (Spike Recovery) 95.0% - 105.0%99.2% - 101.4%Pass
Method Precision (%RSD) ≤2.0% (n=6)0.85%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.01% (S/N = 4.2)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.03% (S/N = 11.5)Pass

Conclusion

The purity analysis of ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate requires a nuanced understanding of stationary phase chemistry. As demonstrated, standard C18 columns are fundamentally ill-equipped to resolve its regioisomers due to a lack of orthogonal selectivity. By transitioning to a Biphenyl stationary phase , analysts can leverage π−π and dipole interactions to achieve baseline resolution ( Rs​>3.0 ). When coupled with the rigorous, self-validating protocol outlined above, laboratories can ensure full compliance with regulatory standards while safeguarding the integrity of downstream pharmaceutical synthesis.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • USP General Chapter <1225> Validation of Compendial Procedures. United States Pharmacopeia (USP). Available at:[Link]

  • Practical HPLC Method Development, 2nd Edition. Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Wiley. Available at:[Link]

Validation

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

Executive Summary For drug development professionals and analytical chemists, the structural elucidation and pharmacokinetic tracking of pyrazole-core intermediates are critical. Ethyl 4-chloro-1-methyl-1H-pyrazole-3-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, the structural elucidation and pharmacokinetic tracking of pyrazole-core intermediates are critical. Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate (MW: 188.03 Da) is a heavily functionalized building block whose mass spectrometric behavior is dictated by three distinct functional domains: the highly stable N-methylpyrazole core, the halogen isotope signature of the chlorine atom, and the labile ethyl ester moiety.

This guide provides an objective comparison between Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) platforms. By detailing the causal mechanisms behind the distinct fragmentation pathways of each technique, this guide establishes a robust framework for both structural confirmation (library matching) and trace-level quantification (MRM workflows).

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Selecting the appropriate mass spectrometry platform depends entirely on the analytical objective.

  • GC-EI-MS (70 eV): Operates via "hard ionization," stripping an electron to form a radical cation ( [M]+∙ ). This platform is superior for definitive structural proof of synthetic batches. The high-energy fragmentation yields reproducible, library-searchable spectra heavily influenced by radical-site initiation[1].

  • LC-ESI-MS/MS (Positive Mode): Operates via "soft ionization," yielding a protonated even-electron species ( [M+H]+ ). This platform is mandatory for bioanalytical quantification (e.g., DMPK studies). Fragmentation in the collision cell is governed strictly by the even-electron rule, resulting in the loss of neutral molecules rather than radicals [2].

Quantitative Diagnostic Data Comparison

The table below summarizes the divergent fragmentation behavior of the compound across both platforms. Note how the isotopic signature of chlorine ( 35Cl and 37Cl in a ~3:1 ratio) acts as an endogenous tracer for all product ions retaining the pyrazole core.

Ionization PlatformPrecursor Ion (m/z)Primary Product Ion (m/z)Neutral LossMechanism / CausalityRelative Abundance
GC-EI-MS 188 / 190 ( [M]+∙ )143 / 14545 Da ( ∙OCH2​CH3​ )Radical-driven α -cleavageBase Peak (100%)
GC-EI-MS 188 / 190 ( [M]+∙ )160 / 16228 Da ( C2​H4​ )H-rearrangementMedium (30-50%)
LC-ESI-MS/MS 189 / 191 ( [M+H]+ )143 / 14546 Da ( CH3​CH2​OH )Even-electron neutral lossBase Peak (100%)
LC-ESI-MS/MS 189 / 191 ( [M+H]+ )161 / 16328 Da ( C2​H4​ )Charge-mediated rearrangementLow-Medium (15-30%)

Mechanistic Fragmentation Pathways (The "Why")

To trust an analytical method, one must understand the causality of the ion generation. The fragmentation of ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is primarily localized at the ethyl ester group, but the type of cleavage depends on the ionization state.

The EI-MS Pathway: Radical-Driven Cleavage

At 70 eV, the molecule loses an electron, likely from the nitrogen lone pair or the ester oxygen, forming [M]+∙ at m/z 188. The dominant pathway is the α -cleavage of the ester. The radical site drives the homolytic cleavage of the C-O bond, ejecting an ethoxy radical (45 Da). This leaves behind a highly stable, resonance-stabilized acylium ion on the pyrazole ring at m/z 143 . Because the chlorine atom is untouched, the m/z 145 isotope peak is clearly visible at 33% relative abundance.

The ESI-MS/MS Pathway: Even-Electron Rule

In ESI positive mode, the molecule is protonated at the most basic site (the pyrazole N2 nitrogen), forming [M+H]+ at m/z 189. According to the foundational even-electron rule [3], an even-electron precursor must fragment by losing a neutral molecule, not a radical. Therefore, instead of losing an ethoxy radical, the protonated complex undergoes a rearrangement to expel neutral ethanol (46 Da) . Remarkably, this yields the exact same acylium ion structure at m/z 143 as seen in EI, but via a fundamentally different chemical mechanism.

Workflow & Pathway Visualization

The following diagram maps the orthogonal fragmentation logic of the two platforms.

MS_Fragmentation M Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate MW: 188.03 EI GC-EI-MS (70 eV) Radical Cation Formation M->EI ESI LC-ESI-MS/MS (Pos Mode) Protonation [M+H]+ M->ESI EI_M [M]+• m/z 188/190 (3:1) EI->EI_M 70 eV e- ESI_M [M+H]+ m/z 189/191 (3:1) ESI->ESI_M +H+ EI_143 Acylium Ion m/z 143/145 (- •OCH2CH3, 45 Da) EI_M->EI_143 Alpha-cleavage EI_160 Radical Cation m/z 160/162 (- C2H4, 28 Da) EI_M->EI_160 H-rearrangement ESI_143 Acylium Ion m/z 143/145 (- CH3CH2OH, 46 Da) ESI_M->ESI_143 Neutral Loss ESI_161 Protonated Acid m/z 161/163 (- C2H4, 28 Da) ESI_M->ESI_161 Neutral Loss ESI_161->ESI_143 - H2O (18 Da)

Fig 1: Comparative MS fragmentation pathways for GC-EI-MS and LC-ESI-MS/MS platforms.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include internal checks to prevent false positives during analysis.

Protocol A: GC-EI-MS Structural Confirmation Workflow

Objective: Confirm the identity and purity of a synthesized batch.

  • System Suitability Test (SST): Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 ions meet the manufacturer's relative abundance criteria to ensure proper transmission across the mass range.

  • Blank Validation: Inject 1 µL of pure extraction solvent (e.g., LC-MS grade Dichloromethane). Verify the absence of peaks at the expected retention time to rule out column carryover.

  • Sample Injection: Inject 1 µL of the sample prepared at 100 µg/mL with a split ratio of 10:1. Use a standard non-polar column (e.g., HP-5MS) with a temperature gradient from 80°C to 280°C at 15°C/min.

  • Self-Validation Check (Critical): Extract the mass spectrum at the apex of the chromatographic peak. You must observe the molecular ion pair at m/z 188 and 190. Calculate the ratio of the peak heights; it must be approximately 3:1 (75% to 25%). If this isotopic signature is missing, the peak is an artifact or impurity, regardless of retention time.

Protocol B: LC-ESI-MS/MS Bioanalytical MRM Workflow

Objective: Track trace levels of the compound in biological matrices (e.g., plasma).

  • Compound Optimization (Infusion): Infuse a 1 µg/mL standard solution directly into the ESI source at 10 µL/min.

  • MRM Transition Selection: Isolate m/z 189 in Q1. Ramp the Collision Energy (CE) in Q2 from 10 to 50 eV. Identify the CE that maximizes the yield of m/z 143. Repeat the process for the 37Cl isotope by isolating m/z 191 and optimizing for m/z 145.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid to ensure protonation).

  • Self-Validation Check (Critical): Set up a dual MRM method.

    • Quantifier Transition: 189.0 143.0

    • Qualifier Transition: 191.0 145.0 During data processing, calculate the peak area ratio of Quantifier/Qualifier. It must remain constant at ~3:1 across all standard curve points and unknown samples. A deviation of >20% indicates matrix interference or a co-eluting isobaric interference [4].

References

  • Title: NIST Chemistry WebBook, SRD 69 (Electron Ionization Mass Spectrometry Guidelines) Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules Source: Journal of Chromatography A, Volume 1217, Issue 25, 2010 URL: [Link]

  • Title: The 'even-electron rule' in mass spectrometry Source: Organic Mass Spectrometry, Volume 15, Issue 2, 1980 URL: [Link]

  • Title: Understanding Mass Spectra: A Basic Approach, 2nd Edition Source: John Wiley & Sons, 2004 URL: [Link]

Comparative

Electrophilic Chlorination of Pyrazole Carboxylates: A Comparative Guide for Process Chemists

The synthesis of highly functionalized pyrazole derivatives is a cornerstone of modern pharmaceutical and agrochemical development. While the pyrazole nucleus is generally a π-excessive heterocycle, the introduction of a...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly functionalized pyrazole derivatives is a cornerstone of modern pharmaceutical and agrochemical development. While the pyrazole nucleus is generally a π-excessive heterocycle, the introduction of an electron-withdrawing carboxylate group (e.g., at the C-3 or C-5 position) significantly depletes the electron density of the ring. This deactivation makes electrophilic aromatic substitution ( SE​Ar ) challenging, requiring careful selection of the chlorinating agent to achieve high conversion without compromising regioselectivity or safety.

This guide objectively compares three primary electrophilic chlorination agents—N-Chlorosuccinimide (NCS) , Trichloroisocyanuric Acid (TCCA) , and Sulfuryl Chloride (SO₂Cl₂) —evaluating their performance, mechanistic causality, and scalability for the C-4 chlorination of pyrazole carboxylates.

Mechanistic Rationale & Regioselectivity

In pyrazole carboxylates, the C-3 and C-5 positions are electron-deficient due to the inductive and mesomeric effects of the adjacent nitrogen atoms and the ester moiety. Consequently, electrophilic attack is highly regioselective for the C-4 position .

The transition state for C-4 attack generates a Wheland intermediate where the positive charge is effectively delocalized across both nitrogen atoms without disrupting their octets. However, because the overall ring is deactivated by the carboxylate group, mild electrophiles may fail to react at room temperature, necessitating thermal activation or the use of highly reactive Cl+ donors .

Mechanism A Pyrazole Carboxylate (Deactivated Ring) B Electrophilic Attack (Cl+ at C-4) A->B + Cl+ C Wheland Intermediate (Resonance Stabilized) B->C Rate Limiting D Deprotonation (Aromatization) C->D Fast E 4-Chloro Product (Target) D->E - H+

SEAr mechanism for the C-4 chlorination of deactivated pyrazole carboxylates.

Comparative Performance Data

To establish a baseline, we compare the chlorination of a model substrate, Ethyl 1-methyl-1H-pyrazole-3-carboxylate , using NCS, SO₂Cl₂, and TCCA. The data below synthesizes typical process-scale optimization results.

Chlorinating AgentEquivalentsSolventTemp (°C)Time (h)Conversion (%)C-4 SelectivityPrimary Byproduct
NCS 1.05DMF801292>98%Succinimide
SO₂Cl₂ 1.10DCM0 to 252>9985%SO₂, HCl gas
TCCA 0.38MeCN2549592%Cyanuric acid
Agent Analysis & Causality
  • N-Chlorosuccinimide (NCS): NCS is the industry benchmark for discovery chemistry . It is exceptionally mild and highly regioselective. However, because the pyrazole ring is deactivated, NCS requires highly polar solvents (like DMF) to stabilize the polar transition state, along with extended heating.

  • Sulfuryl Chloride (SO₂Cl₂): A "brute force" liquid reagent . It forces the reaction to completion rapidly but generates highly acidic HCl gas, which can catalyze ester hydrolysis or lead to over-chlorination (poor selectivity). It is generally avoided in late-stage scale-up due to off-gassing hazards.

  • Trichloroisocyanuric Acid (TCCA): TCCA is a powerful, high-atom-economy alternative . One mole of TCCA delivers three moles of electrophilic chlorine. It reacts readily at room temperature. The primary byproduct, cyanuric acid, is insoluble in most organic solvents, allowing for simple removal via filtration.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC) and specific workup triggers are embedded to ensure reproducibility.

Protocol A: The Benchmark Method (NCS in DMF)

Best for: Early-stage discovery where regioselectivity is paramount and scale is <100g.

  • Preparation: Charge a dry flask with Ethyl 1-methyl-1H-pyrazole-3-carboxylate (10.0 mmol, 1.0 eq) and anhydrous DMF (20 mL). Stir to dissolve.

  • Reagent Addition: Add NCS (10.5 mmol, 1.05 eq) in a single portion. Causality: NCS is mild enough that exotherms are negligible at this stage.

  • Thermal Activation: Heat the reaction mixture to 80 °C.

  • IPC Monitoring: Sample the reaction at 8 hours. Analyze via LC-MS. If starting material is >5%, continue heating for 4 hours.

  • Quench & Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product will typically precipitate.

  • Validation: Filter the solid and wash with copious amounts of water. Causality: Water washing is critical as it removes both the DMF solvent and the highly water-soluble succinimide byproduct, yielding >95% pure product without chromatography.

Protocol B: The High-Atom-Economy Method (TCCA in MeCN)

Best for: Process scale-up (>1 kg) where energy efficiency (room temperature) and simple workup are required.

  • Preparation: Dissolve the substrate (10.0 mmol, 1.0 eq) in Acetonitrile (MeCN, 20 mL) under an inert atmosphere.

  • Controlled Addition: Cool the flask to 0 °C. Add TCCA (3.8 mmol, 0.38 eq) portion-wise over 30 minutes. Causality: TCCA is highly reactive; 0.38 eq provides ~1.14 eq of active Cl+ . Slow addition prevents thermal runaway.

  • Reaction: Remove the ice bath and allow the mixture to stir at 25 °C for 4 hours.

  • Workup via Precipitation: As the reaction progresses, cyanuric acid (the spent byproduct of TCCA) will precipitate out of the MeCN as a white solid.

  • Validation: Filter the reaction mixture through a Celite pad to remove the cyanuric acid. Concentrate the filtrate under reduced pressure. The resulting residue is highly pure, validating the atom-economy of the TCCA pathway.

Workflow Step1 Substrate Dissolution (Solvent: DMF or MeCN) Step2 Electrophile Addition (Control Exotherm) Step1->Step2 Step3 Reaction Phase (Heat for NCS / RT for TCCA) Step2->Step3 Step4 IPC Monitoring (LC-MS for Conversion) Step3->Step4 Step4->Step3 <95% Conversion Step5 Byproduct Removal (Aqueous Wash or Filtration) Step4->Step5 >95% Conversion Step6 Product Isolation Step5->Step6

Standardized experimental workflow for the electrophilic chlorination of pyrazole derivatives.

Conclusion & Strategic Recommendations

When chlorinating deactivated pyrazole carboxylates, the choice of reagent dictates the entire downstream process:

  • Use NCS when working at a small scale where maximum C-4 regioselectivity is required, and the energy cost of heating DMF is negligible.

  • Use TCCA for process-scale manufacturing. Its ability to operate at room temperature, combined with a simple filtration-based workup to remove cyanuric acid, makes it the most economically and environmentally viable option.

  • Avoid SO₂Cl₂ unless the substrate is so severely deactivated that neither NCS nor TCCA can achieve conversion, as the generation of corrosive gases complicates reactor engineering and safety protocols.

References

  • Organic Chemistry Portal. Halogenation of Heterocycles. Organic-Chemistry.org. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4678, N-Chlorosuccinimide. PubChem. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24648, Sulfuryl chloride. PubChem. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6909, Trichloroisocyanuric acid. PubChem. Available at:[Link]

Validation

spectroscopic validation of synthesized ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

Spectroscopic Validation and Purity Comparison of Synthesized Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate An In-Depth Technical Guide for Preclinical Drug Development Executive Summary As a Senior Application Scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation and Purity Comparison of Synthesized Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

An In-Depth Technical Guide for Preclinical Drug Development

Executive Summary

As a Senior Application Scientist, I frequently encounter downstream catalytic failures in Active Pharmaceutical Ingredient (API) synthesis caused by poorly characterized intermediates. Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is a highly privileged scaffold used in the development of kinase inhibitors and anti-inflammatory agents. However, its synthesis—typically via the N-alkylation of pyrazole precursors—is notoriously prone to generating regioisomers.

This guide objectively compares the spectroscopic profiles of a highly optimized, regioselective synthesized batch (Product A ) against a standard commercial-grade alternative (Product B ). By establishing a self-validating, orthogonal analytical workflow (NMR, UPLC-MS, and FT-IR), we demonstrate how rigorous spectroscopic validation prevents the propagation of the 1,5-regioisomer and residual reagents into downstream drug development pipelines.

Mechanistic Rationale: The Regioisomer Challenge

The primary challenge in synthesizing ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate lies in the N-alkylation step. Methylation often yields a mixture of the desired 1,3-isomer (ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate) and the undesired 1,5-isomer (ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate).

Standard 1D 1 H-NMR and LC-MS are often insufficient to distinguish these isomers because they possess identical masses and highly similar 1D chemical shifts. To definitively assign the structure, we must rely on 2D NOESY NMR .

  • Causality of the NOESY Assignment: In the desired 1,3-isomer, the isolated pyrazole proton is located at the C5 position, directly adjacent to the N1-methyl group. NOESY measures through-space dipole-dipole coupling (< 5 Å). Therefore, a strong cross-peak between the N-CH 3​ and the ring proton definitively proves the 1,3-substitution pattern. Conversely, in the 1,5-isomer, the proton is at C3, too far from the N1-methyl group to produce a NOESY signal.

This mechanistic understanding forms the foundation of our analytical validation, aligning with the rigorous standards outlined in the for analytical procedure validation.

Comparative Spectroscopic Data

To evaluate performance, we analyzed Product A (our optimized, regioselective synthesis) and Product B (a standard commercial alternative). The quantitative data is summarized below.

Table 1: NMR Assignments and Regioisomer Purity
Analytical ParameterProduct A (Optimized Synthesis)Product B (Commercial Alternative)
1 H NMR (Pyrazole Ring H) Singlet, 7.45 ppm (1.00 int)Singlet, 7.45 ppm (0.92 int); Minor singlet, 7.80 ppm (0.08 int)
1 H NMR (N-CH 3​ ) Singlet, 3.90 ppm (3.00 int)Singlet, 3.90 ppm (2.76 int); Minor singlet, 4.05 ppm (0.24 int)
2D NOESY Cross-Peak Strong (N-CH 3​ to C5-H)Mixed (Strong for major, Absent for minor C3-H)
13 C NMR (C=O) 161.2 ppm161.2 ppm, 159.8 ppm (minor isomer)
Overall Purity (qNMR) > 99.5% 91.2% (Contains ~8% 1,5-isomer)
Table 2: UPLC-MS and FT-IR Profiling
Analytical ParameterProduct A (Optimized Synthesis)Product B (Commercial Alternative)
LC Retention Time (R t​ ) 4.25 min (Single sharp peak)4.25 min (Major), 4.40 min (Minor isomer)
m/z [M+H] + (ESI+) 189.04 / 191.04 (Exact 3:1 ratio)189.04 / 191.04 (Exact 3:1 ratio)
Trace Impurities (MS) None detectedm/z 134.0 (Residual N-chlorosuccinimide)
FT-IR (ATR) C=O Stretch 1720 cm −1 (Sharp)1722 cm −1 (Broadened by impurities)
UV Purity (254 nm) 99.8% 92.5%

Performance Verdict: Product B contains a critical ~8% contamination of the 1,5-regioisomer and trace chlorinating agent (NCS). If used in downstream cross-coupling, Product B will generate parallel API impurities that are nearly impossible to separate. Product A demonstrates >99.5% purity, validating the optimized synthetic route.

Experimental Protocols: Self-Validating Methodologies

Every protocol below is designed as a self-validating system, ensuring that external variables do not compromise data integrity. These methods comply with .

Protocol 1: 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 10.0 mg of the pyrazole sample in 0.6 mL of CDCl 3​ containing 0.05% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides a self-validating zero-ppm internal reference. This ensures chemical shifts are absolute and unaffected by minor variations in magnetic field homogeneity or temperature.

  • 1D Quantitative NMR (qNMR): Acquire 1 H NMR at 400 MHz using 16 scans and a 10-second relaxation delay (d1).

    • Causality: A long relaxation delay ensures complete longitudinal relaxation (T1) of all protons. This makes the integration strictly quantitative, allowing for the precise calculation of the 1,3- vs. 1,5-isomer ratio.

  • 2D NOESY: Acquire 2D NOESY spectra with a mixing time of 300 ms.

    • Causality: A 300 ms mixing time is mathematically optimized for small molecules to observe through-space dipole-dipole interactions without secondary spin diffusion, definitively confirming the spatial proximity of the N-CH 3​ and C5-H groups.

Protocol 2: UPLC-MS (ESI+) Profiling
  • Sample Preparation: Prepare a 1 mg/mL stock in LC-MS grade methanol, then dilute to 10 µg/mL in a 50:50 mixture of Water:Acetonitrile.

    • Causality: Strict dilution prevents detector saturation and minimizes ion suppression in the electrospray source, ensuring a linear response.

  • Chromatography: Inject 1 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes. Both mobile phases must contain 0.1% Formic Acid.

    • Causality: Formic acid lowers the mobile phase pH to ~2.7. Because the pyrazole nitrogen has a pK a​ of ~2.5, this acidic environment forces the molecule into its protonated state, maximizing [M+H] + ionization efficiency in positive mode (ESI+).

  • Isotopic Validation: Analyze the mass spectrum for the 189.04 / 191.04 m/z doublet.

    • Causality: Chlorine naturally exists as 35 Cl and 37 Cl in a 3:1 ratio. Observing this exact isotopic pattern acts as an internal structural validation tag, confirming the halogen was not lost during ionization. (Reference: ).

Protocol 3: FT-IR (ATR) Analysis
  • Background Calibration: Clean the Diamond ATR crystal with isopropanol and collect a background spectrum.

    • Causality: The background scan is a self-validating step that subtracts atmospheric CO 2​ and water vapor, preventing baseline artifacts that could mimic broad functional groups.

  • Sample Acquisition: Apply 2 mg of the solid pyrazole powder directly to the crystal and apply uniform pressure via the anvil. Collect 32 scans at 4 cm −1 resolution.

    • Causality: Attenuated Total Reflectance (ATR) eliminates the need for hygroscopic KBr pellets. KBr readily absorbs ambient moisture, which introduces a broad O-H stretch (~3300 cm −1 ) that can obscure the baseline or interact with the critical ester carbonyl stretch at 1720 cm −1 .

Orthogonal Validation Workflow

The following diagram illustrates the logical decision gates used in our laboratory to qualify pyrazole intermediates before they are released for API synthesis.

Workflow Start Synthesized Batch: Ethyl 4-chloro-1-methyl- 1H-pyrazole-3-carboxylate NMR 1H/13C & NOESY NMR (Isomer Discrimination) Start->NMR LCMS UPLC-MS (ESI+) (Isotopic Profiling) Start->LCMS FTIR FT-IR (ATR) (Functional Group ID) Start->FTIR Gate Orthogonal Purity Threshold > 99.0%? NMR->Gate NOESY confirm LCMS->Gate m/z 189.04 (3:1) FTIR->Gate 1720 cm⁻¹ Pass Approved for API Synthesis (Product A) Gate->Pass Yes Fail Reject / Repurify (Product B) Gate->Fail No

Orthogonal spectroscopic workflow for validating pyrazole regioisomers and purity.

Conclusion

The spectroscopic comparison clearly demonstrates that not all commercially available pyrazole building blocks are created equal. Product B suffers from regioisomer contamination (~8%) due to poor control during N-alkylation, which will inevitably complicate downstream purification. Product A , validated orthogonally through NOESY NMR, isotopic UPLC-MS profiling, and ATR FT-IR, meets the >99.0% purity threshold required for rigorous preclinical drug development. By implementing self-validating analytical protocols, researchers can confidently secure their synthetic pipelines against intermediate-driven failures.

References

  • Validation of Analytical Procedures: Text and Methodology Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Structure Elucidation by NMR in Organic Chemistry: A Practical Guide Source: John Wiley & Sons URL:[Link]

Comparative

Biological Activity Comparison of Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate Analogs: A Structural and Pharmacological Guide

As a Senior Application Scientist, evaluating the biological efficacy of a chemical scaffold requires moving beyond basic screening data to understand the thermodynamic and steric drivers of molecular recognition. Ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the biological efficacy of a chemical scaffold requires moving beyond basic screening data to understand the thermodynamic and steric drivers of molecular recognition. Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is a highly versatile pharmacophore widely utilized in the development of kinase inhibitors, cannabinoid receptor ligands, and agrochemical agents.

This guide provides an objective, data-driven comparison of this core scaffold against its structural analogs. By dissecting the structure-activity relationships (SAR) and detailing self-validating experimental workflows, we establish a rigorous framework for lead optimization.

Structural Rationale & Mechanistic Causality

The bioactivity of the ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate scaffold is driven by three distinct structural domains, each responsible for specific target interactions:

  • The Pyrazole Core: Acts as a hydrogen-bond acceptor/donor system. However, N1-methylation (1-methyl) prevents tautomerization, locking the ring into a single, predictable bioactive conformation. This restriction reduces the entropic penalty upon binding .

  • The C4-Halogen (Chloro): The chlorine atom provides optimal lipophilic bulk to occupy hydrophobic pockets (e.g., the gatekeeper pocket in kinases). More importantly, it enables highly directional halogen bonding with backbone carbonyls of the target protein, significantly enhancing affinity compared to non-halogenated analogs .

  • The C3-Carboxylate (Ethyl Ester): Modulates cellular permeability. While often acting as a prodrug motif that hydrolyzes to the active carboxylic acid in vivo, the intact ester can also engage in dipole-dipole interactions in allosteric binding sites.

To demonstrate these effects, we compare the core scaffold against four synthesized alternatives, using p38α MAP Kinase —a classic target for halogenated pyrazoles—as our comparative model.

Pathway Stimulus Cellular Stress (Cytokines, ROS) MKK3_6 MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK3_6 p38 p38α MAPK (Target Enzyme) MKK3_6->p38 Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Response Inflammatory Response (TNF-α, IL-6) Substrates->Response Inhibitor Ethyl 4-chloro-1-methyl- 1H-pyrazole-3-carboxylate Inhibitor->p38 Competitive Inhibition

Fig 1: Modulatory mechanism of pyrazole-3-carboxylate analogs on the p38α MAPK inflammatory pathway.

Comparative Biological Activity Data

The following table synthesizes quantitative performance metrics across the analog series. The data highlights the delicate balance between target affinity (IC₅₀) and general cellular toxicity (CC₅₀).

Compound DesignationN1-SubstitutionC4-Substitutionp38α IC₅₀ (nM)HepG2 CC₅₀ (µM)LogP (calc)
Core Scaffold MethylChloro 45 ± 5 >100 2.1
Analog A MethylFluoro120 ± 12>1001.8
Analog B MethylBromo35 ± 485 ± 52.4
Analog C EthylChloro210 ± 18>1002.5
Analog D MethylHydrogen>1000>1001.5
Data Interpretation & Causality
  • Halogen Size (Scaffold vs. A vs. B): The fluoro analog (A) loses affinity because fluorine is too small to effectively fill the hydrophobic pocket and is a poor halogen bond donor. The bromo analog (B) shows a slight IC₅₀ improvement due to increased polarizability, but its higher lipophilicity (LogP 2.4) triggers off-target cytotoxicity (CC₅₀ drops to 85 µM). The chloro scaffold offers the optimal thermodynamic sweet spot.

  • Steric Tolerance (Scaffold vs. C): Replacing the N1-methyl with an ethyl group (Analog C) drastically reduces activity. This indicates a strict spatial constraint in the solvent-exposed region of the kinase hinge-binding domain.

  • Baseline Contribution (Scaffold vs. D): The des-chloro analog (D) is virtually inactive, proving that the C4-halogen is not merely an accessory, but the primary anchor for target engagement.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in comparative profiling, we employ a two-tiered screening cascade. The protocols below are designed as self-validating systems, meaning internal controls automatically flag assay drift or artifactual interference.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: Standard colorimetric assays are prone to false positives because halogenated pyrazoles often exhibit UV-absorbance overlap. TR-FRET relies on time-delayed fluorescence, completely eliminating compound auto-fluorescence background .

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense analogs in a 10-point dose-response series (10 µM to 0.5 nM, 3-fold dilutions) into a 384-well low-volume plate using acoustic dispensing (Echo 550).

  • Self-Validation Controls: Allocate column 23 for DMSO vehicle (0% inhibition) and column 24 for 10 µM Staurosporine (100% inhibition).

  • Enzyme Addition: Add 2 nM p38α kinase and incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 10 µM ATP and 50 nM Biotin-ATF2 substrate. Incubate for 60 minutes.

  • Detection: Add Eu-anti-phospho-ATF2 antibody and Streptavidin-APC. Read on a PHERAstar FSX microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Quality Control Check: Calculate the Z'-factor. If Z' < 0.65, the plate is discarded to prevent data corruption.

Protocol 2: CellTiter-Glo Cytotoxicity Counter-Screen

Causality: High biochemical affinity is useless if the compound is a non-specific cytotoxin. This assay measures ATP levels to confirm that the IC₅₀ is driven by specific target modulation, not general cell death.

Step-by-Step Workflow:

  • Seed HepG2 cells at 5,000 cells/well in 384-well white opaque plates. Incubate overnight at 37°C, 5% CO₂.

  • Treat cells with pyrazole analogs (up to 100 µM) for 48 hours.

  • Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to lyse cells and stabilize the luminescent signal.

  • Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

Workflow Synth Analog Synthesis (C4 & N1 Substitution) TRFRET Primary Screen (TR-FRET IC50) Synth->TRFRET Decision1 IC50 < 100 nM? TRFRET->Decision1 CellAssay Secondary Screen (HepG2 Viability) Decision1->CellAssay Yes Discard Structural Refinement (SAR Loop) Decision1->Discard No Decision2 CC50 > 100 µM? CellAssay->Decision2 Lead Lead Candidate Selection Decision2->Lead Yes Decision2->Discard No Discard->Synth

Fig 2: Self-validating experimental workflow for screening pyrazole-3-carboxylate analogs.

Conclusion

The ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate scaffold demonstrates superior biological activity compared to its fluoro, bromo, and N-ethyl analogs. The 4-chloro substitution provides the exact lipophilic efficiency required for potent target engagement without crossing the threshold into non-specific cytotoxicity. For drug development professionals, utilizing this specific halogenated building block—while adhering to rigorous, self-validating TR-FRET and cellular viability workflows—offers the highest probability of successful lead generation.

References

  • Structure-Activity Relationships of Pyrazole Derivatives in Medicinal Chemistry. PubMed Literature Database. Available at:[Link]

  • Halogen Bonding in Rational Drug Design. PubMed Literature Database. Available at:[Link]

  • TR-FRET Assays for Kinase Drug Discovery. PubMed Literature Database. Available at:[Link]

Validation

Benchmarking Catalytic Systems for the Derivatization of Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Suzuki-Miyaura Cross-Coupling at the C4-Position Executive Summary & The Chemical Challenge Ethyl 4-chloro-1-methyl-1H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Suzuki-Miyaura Cross-Coupling at the C4-Position

Executive Summary & The Chemical Challenge

Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is a highly valuable building block in medicinal chemistry and agrochemical development, frequently serving as an intermediate for complex pyrazole-based kinase inhibitors and insecticides. However, derivatizing this molecule at the C4 position via cross-coupling presents a significant thermodynamic and kinetic challenge.

The C4–Cl bond in pyrazoles is notoriously inert. Unlike aryl bromides or iodides, the high bond dissociation energy of the heteroaryl C–Cl bond requires highly active catalytic systems to undergo oxidative addition. Furthermore, the electron-withdrawing ester group at C3, while slightly activating the C–Cl bond toward insertion, creates a sterically demanding environment. Finally, the basic nitrogen atoms of the pyrazole ring can competitively coordinate to transition metals, leading to catalyst poisoning.

To overcome these barriers, this guide benchmarks three distinct catalytic systems for the Suzuki-Miyaura cross-coupling of ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate with phenylboronic acid, providing a data-driven rationale for catalyst selection.

Mechanistic Rationale & Catalyst Selection

The success of heteroaryl chloride activation relies entirely on ligand architecture. We benchmarked three paradigmatic systems:

  • System A: Pd(OAc)₂ / XPhos (The Buchwald System) Causality: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is uniquely suited for this substrate. The electron-rich dicyclohexylphosphine moiety increases the electron density at the palladium center, facilitating the difficult oxidative addition into the C4–Cl bond. Simultaneously, the bulky triisopropyl-substituted biaryl lower ring prevents the formation of off-cycle bis-ligated PdL₂ complexes and accelerates reductive elimination through steric crowding[1].

  • System B: Pd₂(dba)₃ / P(tBu)₃ (The Fu System) Causality: Tri-tert-butylphosphine is a classic, highly basic, and sterically demanding ligand that promotes rapid oxidative addition. However, its sensitivity to air and tendency to promote protodeboronation in heteroaryl systems can limit its robustness in process scale-up[2].

  • System C: NiCl₂(dppp) / PCy₃ (The Base-Metal Alternative) Causality: Nickel is more electropositive than palladium, making it inherently more reactive toward C–Cl oxidative addition. However, Ni-catalyzed systems often struggle with transmetalation and are highly sensitive to the coordinating nitrogen atoms of the pyrazole substrate.

Catalytic Cycle for Pyrazole C4-Cl Activation

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (C4-Cl Cleavage) Pd0->OA Ethyl 4-chloro-pyrazole PdII Pd(II) Intermediate [Pyrazole]-Pd(L)-Cl OA->PdII TM Transmetalation (Boronic Acid + Base) PdII->TM PdII_R Pd(II) Complex [Pyrazole]-Pd(L)-[Aryl] TM->PdII_R Aryl-B(OH)2 RE Reductive Elimination (C-C Bond Formation) PdII_R->RE RE->Pd0 Catalyst Regeneration Product Derivatized Pyrazole Product RE->Product

Caption: Mechanistic pathway of Pd-catalyzed Suzuki-Miyaura coupling for C4-chloropyrazole activation.

Benchmarking Experimental Design & Self-Validating Protocol

To ensure data integrity and eliminate isolation bias, a self-validating high-throughput experimentation (HTE) protocol was employed.

  • Internal Standard: 1,3,5-Trimethoxybenzene was added to all reaction mixtures prior to heating. Yields were determined via quantitative NMR (qNMR) integration of the product's C5-proton against the internal standard.

  • Control Reactions: Vials containing (a) no catalyst, (b) no ligand, and (c) no base were run in parallel. All controls yielded 0% product, confirming that background thermal reactivity is non-existent and the observed yields are strictly a function of the catalytic system.

Quantitative Benchmarking Data

Reaction Conditions: Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv), Phenylboronic acid (1.5 equiv), Base (2.0 equiv), Catalyst (1.0 mol%), Ligand (2.0 mol%), Solvent (0.2 M), 100 °C, 12 hours.

Catalytic SystemLigandBaseSolventYield (qNMR)TONImpurity Profile
System A (Pd) XPhos K₃PO₄ 1,4-Dioxane/H₂O (10:1) 94% 94 Minimal (Traces of homocoupling)
System A (Pd)XPhosCs₂CO₃Toluene81%81Protodeboronation observed
System B (Pd)P(tBu)₃K₃PO₄1,4-Dioxane/H₂O (10:1)68%68Moderate unreacted starting material
System C (Ni)PCy₃K₃PO₄1,4-Dioxane22%22Catalyst poisoning (black ppt)

Analysis: The Pd/XPhos system utilizing a biphasic Dioxane/Water solvent mixture with K₃PO₄ significantly outperformed all other systems. The presence of water is critical; it accelerates the transmetalation step by forming a reactive boronate species and aids in the dissolution of the inorganic base, which is a known bottleneck in heteroaryl cross-couplings[3]. The Nickel system failed largely due to the competitive coordination of the pyrazole nitrogens, which stripped the metal of its ligands, precipitating inactive nickel black.

Optimized Step-by-Step Methodology: Pd/XPhos System

The following protocol details the optimized procedure for the synthesis of ethyl 1-methyl-4-phenyl-1H-pyrazole-3-carboxylate using the benchmarked System A.

Materials Required:

  • Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate (1.0 mmol, 188.6 mg)

  • Phenylboronic acid (1.5 mmol, 182.9 mg)

  • Pd(OAc)₂ (0.01 mmol, 2.2 mg, 1 mol%)

  • XPhos (0.02 mmol, 9.5 mg, 2 mol%)

  • K₃PO₄ (2.0 mmol, 424.5 mg)

  • 1,4-Dioxane (Degassed, 4.5 mL)

  • HPLC-grade H₂O (Degassed, 0.5 mL)

Step-by-Step Execution:

  • Preparation of the Pre-catalyst Complex: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd(OAc)₂ and XPhos. Add 1.0 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes until a homogeneous, pale-yellow solution forms. Rationale: Pre-mixing ensures the formation of the active L₁Pd(0) species before exposure to the potentially coordinating pyrazole substrate.

  • Substrate & Reagent Loading: To a separate 20 mL reaction vial equipped with a magnetic stir bar, add ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate, phenylboronic acid, and finely ground K₃PO₄.

  • Solvent Addition & Degassing: Transfer the pre-catalyst solution to the reaction vial. Add the remaining 3.5 mL of 1,4-dioxane and 0.5 mL of H₂O. Seal the vial with a PTFE-lined septum cap. Sparge the mixture with nitrogen for 5 minutes. Rationale: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligand.

  • Reaction Execution: Transfer the vial to a pre-heated aluminum heating block set to 100 °C. Stir vigorously (800 rpm) for 12 hours. The biphasic nature of the reaction requires high-speed stirring to ensure adequate mass transfer between the aqueous base and organic substrate phases.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure derivatized pyrazole.

References
  • Title: Highly Active Palladium Catalysts for Suzuki−Miyaura Coupling of Heteroaryl Chlorides Source: Journal of the American Chemical Society (2007) URL: [Link]

  • Title: General and Mild Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides Source: Journal of the American Chemical Society (2001) URL: [Link]

  • Title: Transition-Metal-Catalyzed C–H Functionalization of Pyrazoles Source: Chemical Reviews (2014) URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

As a Senior Application Scientist, I recognize that handling novel or specialized pharmaceutical intermediates requires moving beyond generic safety data sheets. Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel or specialized pharmaceutical intermediates requires moving beyond generic safety data sheets. Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is a highly valuable halogenated heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and agrochemicals. However, its specific molecular architecture—combining a lipophilic ester, a reactive pyrazole core, and a halogen atom—presents unique electrophilic and dermal penetration hazards.

This guide provides a self-validating, causality-driven framework for the safe handling, solvation, and disposal of this compound, ensuring operational excellence and scientific integrity in your laboratory.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

Before donning personal protective equipment (PPE), it is critical to understand the chemical causality driving these requirements:

  • Dermal Penetration via Carrier Solvents: In its dry, crystalline powder form, this compound poses a moderate risk of skin sensitization. However, in drug discovery workflows, it is frequently dissolved in highly penetrating solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents act as "chemical vehicles," rapidly carrying the lipophilic chloro-pyrazole moiety through the stratum corneum and into the bloodstream.

  • Aerosolization and Triboelectric Charging: Fine pyrazole powders are prone to static buildup (triboelectric charging). Uncontrolled dispensing can lead to sudden static dispersion, creating an immediate inhalation hazard and contaminating the workspace.

  • Halogenated Reactivity: The presence of the chlorine atom dictates strict waste segregation. Mixing halogenated waste with incompatible non-halogenated streams can lead to dangerous exothermic reactions or the generation of toxic off-gases .

Quantitative PPE Specifications

To mitigate the hazards outlined above, a multi-layered PPE strategy is mandatory. The following table summarizes the required protective gear, grounded in recognized safety standards .

PPE CategorySpecificationStandard/RatingOperational Justification (Causality)
Hand Protection (Dry) Nitrile, ≥5 mil thicknessEN 374 / ASTM D6978Provides an adequate barrier against the dry, lipophilic powder during initial weighing.
Hand Protection (Solution) Butyl Rubber or Double-NitrileEN 374 (Solvent specific)Prevents carrier-solvent (e.g., DMSO/DMF) breakthrough. Nitrile degrades rapidly upon contact with these solvents.
Eye Protection Indirect Vented Splash GogglesANSI Z87.1 (D3)Protects the ocular mucosa from both aerosolized powder and accidental solvent splashes.
Body Protection Nomex® or FR Cotton Lab CoatNFPA 2112Mitigates fire risk when handling the intermediate alongside flammable organic solvents.
Respiratory Chemical Fume HoodASHRAE 110Primary engineering control. Must maintain a face velocity of 80–120 fpm to capture static aerosols.

Standard Operating Procedure: Solvation and Transfer

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety parameters are confirmed.

Phase 1: Pre-Operational Self-Validation

  • Verify Engineering Controls: Check the chemical fume hood monitor. Confirm the face velocity is actively reading between 80 and 120 feet per minute (fpm).

  • Inspect PPE: Perform a manual inflation test on your nitrile gloves to check for microscopic pinholes before handling the chemical.

Phase 2: Dispensing 3. Grounding: Place an anti-static weighing boat on the analytical balance inside the hood. Causality: This neutralizes the triboelectric charge inherent to fine pyrazole powders, preventing static dispersion. 4. Transfer: Using a grounded, non-sparking micro-spatula, carefully transfer the required mass of ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate.

Phase 3: Solvation and Containment 5. In-Hood Solvation: Never transport the dry powder across the laboratory. Introduce your primary reaction solvent directly into the weighing vessel or a secondary vial while still inside the hood. 6. Seal and Transport: Cap the vial securely, wipe the exterior with a solvent-compatible wipe to remove any micro-contaminants, and safely transport the sealed solution to your primary reactor.

Spill Response and Halogenated Waste Management

In the event of a spill, immediate and logical containment is required to prevent environmental contamination and exposure .

Step-by-Step Spill Containment:

  • Isolate: Evacuate the immediate area. If the spill is inside the fume hood, lower the sash immediately to maximize exhaust velocity over the spill zone.

  • Absorb: Cover the spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth. Causality: Do not use combustible materials (like standard paper towels) for halogenated organics, as they can complicate disposal and increase fire risk.

  • Collect: Sweep the saturated absorbent using a non-sparking brush and dustpan.

  • Dispose: Transfer the material to a rigid container explicitly labeled "Halogenated Organic Waste." Ensure this container is strictly segregated from non-halogenated waste streams to prevent reactive cross-contamination.

Workflow Visualization

The following diagram illustrates the logical, self-validating workflow for the safe handling and potential spill containment of this compound.

SafeHandling Start Initiate Protocol Hood Verify Fume Hood (80-120 fpm) Start->Hood PPE Don Specified PPE (Nitrile/Goggles/FR Coat) Hood->PPE Weigh Anti-Static Weighing (Minimize Aerosol) PPE->Weigh Solvent In-Hood Solvation (e.g., DMF/DMSO) Weigh->Solvent Spill Spill Detected? Weigh->Spill Transfer Sealed Transfer to Primary Reactor Solvent->Transfer Transfer->Spill Contain Vermiculite Containment & Halogenated Disposal Spill->Contain Yes

Workflow for the safe handling and spill containment of halogenated pyrazole derivatives.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." United States Department of Labor. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Pocket Guide to Chemical Hazards." Centers for Disease Control and Prevention.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

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